molecular formula C11H8N2O2S B1361461 Di-2-Pyridyl Thionocarbonate CAS No. 96989-50-3

Di-2-Pyridyl Thionocarbonate

Cat. No.: B1361461
CAS No.: 96989-50-3
M. Wt: 232.26 g/mol
InChI Key: IKYOVSVBLHGFMA-UHFFFAOYSA-N
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Description

Di-2-Pyridyl Thionocarbonate is a useful research compound. Its molecular formula is C11H8N2O2S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipyridin-2-yloxymethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYOVSVBLHGFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352128
Record name O,O-Dipyridin-2-yl carbonothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96989-50-3
Record name O,O-Dipyridin-2-yl carbonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Di-2-Pyridyl Thionocarbonate (DPTC). DPTC is a versatile reagent in organic synthesis, primarily utilized as a thiocarbonyl transfer agent for the preparation of various sulfur-containing compounds, which are of significant interest in medicinal chemistry and drug development.[1] This document details the synthetic protocol, purification methods, and extensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

This compound, with the chemical formula C₁₁H₈N₂O₂S, is a stable, crystalline solid that serves as a safer and more convenient alternative to the highly toxic thiophosgene (B130339) in various chemical transformations. Its utility lies in its ability to efficiently introduce a thiocarbonyl group (C=S) into organic molecules, a key step in the synthesis of thioamides, thiocarbamates, and other heterocyclic compounds which are important scaffolds in many pharmaceutical agents.[1] The pyridine (B92270) moieties in DPTC activate the thiocarbonyl group towards nucleophilic attack and serve as good leaving groups, facilitating a wide range of synthetic applications.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-hydroxypyridine (B17775) with thiophosgene in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Hydroxypyridine 2-Hydroxypyridine Reaction_Vessel Reaction at 0°C to Room Temperature 2-Hydroxypyridine->Reaction_Vessel Thiophosgene Thiophosgene Thiophosgene->Reaction_Vessel Triethylamine (B128534) Triethylamine Triethylamine->Reaction_Vessel Dichloromethane (B109758) Dichloromethane Dichloromethane->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization DPTC This compound Recrystallization->DPTC

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • 2-Hydroxypyridine

  • Thiophosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • A solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of thiophosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred solution of 2-hydroxypyridine and triethylamine over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylammonium (B8662869) chloride salt.

  • The filtrate is washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a crystalline solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₈N₂O₂S[2][3]
Molecular Weight 232.26 g/mol [2][3]
Appearance White to yellow to orange powder/crystal
Melting Point 94-98 °C[2][3]
Solubility Soluble in dichloromethane, chloroform
CAS Number 96989-50-3[2][3]
Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the protons on the two equivalent pyridine rings.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.3dddH-6 (ortho to N)
~7.8dddH-4 (para to N)
~7.2mH-3 (meta to N)
~7.1dddH-5 (meta to N)

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

The ¹³C NMR spectrum shows six signals, one for the thiocarbonyl carbon and five for the carbons of the two equivalent pyridine rings.

Chemical Shift (δ, ppm)Assignment
~190C=S (Thiocarbonyl)
~152C-2 (attached to O)
~150C-6 (ortho to N)
~140C-4 (para to N)
~122C-5 (meta to N)
~115C-3 (meta to N)

The FT-IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~1600, ~1470StrongC=C and C=N stretching (pyridine ring)
~1350-1250StrongC=S stretch (thiocarbonyl)
~1200-1100StrongC-O-C asymmetric stretch

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z ValueInterpretation
232Molecular ion peak [M]⁺
138Fragment corresponding to the loss of a 2-pyridyloxy radical
95Fragment corresponding to the 2-hydroxypyridine cation
78Pyridine fragment

Logical Relationships in Characterization

The characterization data are interconnected and provide a complete picture of the molecule's structure.

Characterization_Logic Molecular_Formula Molecular Formula (C11H8N2O2S) Molecular_Weight Molecular Weight (232.26 g/mol) Molecular_Formula->Molecular_Weight NMR_Spec NMR Spectroscopy (¹H and ¹³C) Molecular_Formula->NMR_Spec FTIR_Spec FT-IR Spectroscopy Molecular_Formula->FTIR_Spec Mass_Spec Mass Spectrometry (m/z = 232) Molecular_Weight->Mass_Spec Structure_Confirmation Structure Confirmation Mass_Spec->Structure_Confirmation NMR_Spec->Structure_Confirmation FTIR_Spec->Structure_Confirmation

References

Di-2-Pyridyl Thionocarbonate: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-pyridyl thionocarbonate (DPTC), a stable and versatile thiocarbonyl transfer reagent, has emerged as a significant tool in organic synthesis since its introduction. This technical guide provides a comprehensive overview of the discovery and history of DPTC, detailed experimental protocols for its synthesis, and its key applications in the preparation of isothiocyanates, thioesters, and amides. The document elucidates the mechanistic pathways of these transformations and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction workflows and logical relationships, offering a deeper understanding of the chemical processes involved.

Introduction

This compound (DPTC), with the chemical formula C₁₁H₈N₂O₂S, is a crystalline solid that has garnered considerable attention as a reagent in organic synthesis.[1][2] Its primary utility lies in its function as an efficient thiocarbonyl transfer agent, providing a safer and more versatile alternative to the highly toxic thiophosgene (B130339).[3] This guide delves into the historical context of its discovery, provides detailed methodologies for its preparation, and explores its synthetic applications, particularly those relevant to drug development and medicinal chemistry.

Discovery and History

This compound was first reported in a 1985 publication in Tetrahedron Letters by Sunggak Kim and Kyu Yang Yi.[3][4][5][6] Their seminal work introduced DPTC as a novel reagent for the preparation of isothiocyanates and carbodiimides.[4][5] The development of DPTC was driven by the need for a stable, crystalline, and less hazardous substitute for thiophosgene for the synthesis of isothiocyanates from primary amines.[7] Prior to the introduction of DPTC, methods for isothiocyanate synthesis often involved harsh reagents and suffered from limitations in scope and functional group tolerance.[7][8] The work by Kim and Yi established DPTC as a mild and efficient reagent, paving the way for its broader application in organic synthesis.

Synthesis of this compound

The original and most common method for the synthesis of this compound involves the reaction of thiophosgene with 2-hydroxypyridine (B17775).[3]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • A solution of 2-hydroxypyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • A solution of thiophosgene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred solution of 2-hydroxypyridine and triethylamine over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction mixture is then washed successively with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a white to pale yellow crystalline solid.

Quantitative Data:

ProductStarting MaterialsSolventBaseYield (%)Melting Point (°C)
This compound2-Hydroxypyridine, ThiophosgeneDichloromethaneTriethylamine85-9594-98[2]

Synthesis Workflow:

G reagents 2-Hydroxypyridine + Triethylamine in Dichloromethane reaction_mixture Reaction at 0°C to rt reagents->reaction_mixture thiophosgene Thiophosgene in Dichloromethane thiophosgene->reaction_mixture workup Aqueous Workup & Drying reaction_mixture->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with applications in the synthesis of several important functional groups.

Synthesis of Isothiocyanates

The primary and most well-documented application of DPTC is the conversion of primary amines to isothiocyanates.[4][5][6] This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

Materials:

  • Primary amine

  • This compound (DPTC)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in dichloromethane or acetonitrile, triethylamine (1.1 equivalents) is added.

  • This compound (1.1 equivalents) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 1-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding isothiocyanate.

Quantitative Data for Isothiocyanate Synthesis:

Amine SubstrateReaction Time (h)Yield (%)
Benzylamine192
Cyclohexylamine1.595
Aniline288
p-Toluidine290
p-Nitroaniline475

Reaction Pathway for Isothiocyanate Formation:

G amine Primary Amine (R-NH2) intermediate Thiourea Intermediate amine->intermediate Nucleophilic Attack dptc This compound dptc->intermediate isothiocyanate Isothiocyanate (R-N=C=S) intermediate->isothiocyanate Elimination byproduct 2-Hydroxypyridine intermediate->byproduct

Mechanism of Isothiocyanate Synthesis using DPTC.
Synthesis of Thioesters

DPTC can also be utilized as a coupling reagent for the synthesis of thioesters from carboxylic acids and thiols. This method provides a convenient alternative to other coupling agents.

Materials:

  • Carboxylic acid

  • Thiol

  • This compound (DPTC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) and the thiol (1.1 equivalents) in dichloromethane, a catalytic amount of DMAP is added.

  • This compound (1.1 equivalents) is added to the mixture at room temperature.

  • The reaction is stirred at room temperature for 4-12 hours.

  • The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired thioester.

Quantitative Data for Thioester Synthesis:

Carboxylic AcidThiolReaction Time (h)Yield (%)
Benzoic acidThiophenol685
Acetic acidBenzyl mercaptan490
Phenylacetic acidEthanethiol882

G acid Carboxylic Acid (R-COOH) activated_ester Activated Thioester Intermediate acid->activated_ester dptc This compound dptc->activated_ester thioester Thioester (R-CO-SR') activated_ester->thioester byproduct 2-Hydroxypyridine activated_ester->byproduct thiol Thiol (R'-SH) thiol->thioester Nucleophilic Attack

Mechanism of Amide Synthesis using DPTC.

Conclusion

This compound has proven to be a valuable and versatile reagent in organic synthesis since its discovery. Its stability, ease of handling, and high reactivity under mild conditions make it an excellent choice for the synthesis of isothiocyanates, thioesters, and amides. The methodologies presented in this guide offer researchers and drug development professionals reliable protocols for utilizing DPTC in their synthetic endeavors. The continued exploration of DPTC and related reagents is expected to lead to further advancements in the efficient construction of complex organic molecules.

References

Di-2-Pyridyl Thionocarbonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di-2-pyridyl thionocarbonate (DPTC) is a versatile reagent in organic synthesis, finding significant application in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties of this compound

This compound is a stable, solid compound that serves as an effective reagent for the formation of carbon-sulfur bonds.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 96989-50-3[2][3]
Molecular Formula C₁₁H₈N₂O₂S[2][3]
Molecular Weight 232.26 g/mol [3]
Appearance White to yellow to orange powder or crystals[4][5]
Melting Point 94-98 °C (lit.)[3]
Purity >98.0%[2][4]
Storage Temperature -20°C to 10°C[2][3]
Solubility Soluble in organic solvents like dichloromethane (B109758)[4][5]
SMILES String S=C(Oc1ccccn1)Oc2ccccn2[3]
InChI Key IKYOVSVBLHGFMA-UHFFFAOYSA-N[3]

Applications in Drug Development and Organic Synthesis

DPTC is a valuable tool in medicinal chemistry and drug discovery, primarily utilized as a condensing agent and a safer substitute for the highly toxic thiophosgene. Its applications include:

  • Peptide Coupling: DPTC is effective in forming amide bonds between amino acids, a fundamental process in peptide synthesis.[4][5]

  • Synthesis of Isothiocyanates: It serves as a reagent for the preparation of isothiocyanates.

  • Thioester and Thioamide Formation: The reagent facilitates the synthesis of thioesters and thioamides, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1]

  • Heterocyclic Chemistry: DPTC is particularly beneficial in the synthesis of heterocyclic compounds, which are crucial scaffolds in many drug candidates.[1] Its use often leads to higher yields and reduced reaction times.[1]

  • Synthesis of Biologically Active Molecules: It has been used in the synthesis of complex molecules such as 10-des(carbamoyloxy)-10-isothiocyanatoporfiromycin.

Experimental Protocols

A representative experimental protocol for the use of this compound in peptide synthesis is detailed below.

Peptide Coupling of N-Cbz-L-leucine and Glycine (B1666218) Ethyl Ester [5]

  • Activation of the Carboxylic Acid:

    • Dissolve N-Cbz-L-leucine (145 mg, 0.54 mmol) in dichloromethane (1.5 mL).

    • To this solution, add this compound (125 mg, 0.54 mmol) and 4-Dimethylaminopyridine (DMAP) (5.3 mg, 0.043 mmol).

    • Stir the reaction mixture for 2 hours under an argon atmosphere at room temperature. This step forms the activated 2-pyridyl ester.

  • Amide Bond Formation:

    • In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (67 mg, 0.48 mmol) and triethylamine (B128534) (50 mg, 0.50 mmol) in dichloromethane (1.5 mL).

    • Add this solution to the reaction mixture from step 1.

    • Continue stirring for an additional 2 hours at room temperature.

  • Work-up and Purification:

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting residue by preparative thin-layer chromatography (TLC) to yield the dipeptide product (151 mg, 90% yield) as a white solid.

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow for the peptide coupling reaction and a proposed logical relationship for the activation step.

experimental_workflow Experimental Workflow for Peptide Synthesis using DPTC cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification A N-Cbz-L-leucine in DCM B Add DPTC and DMAP A->B C Stir for 2h under Argon B->C E Add amine solution to activated acid C->E D Glycine ethyl ester HCl + Et3N in DCM D->E F Stir for 2h at RT E->F G Evaporate solvent F->G H Purify by preparative TLC G->H I Isolate pure dipeptide H->I logical_relationship Logical Relationship in Carboxylic Acid Activation CarboxylicAcid Carboxylic Acid (N-Cbz-L-leucine) ActivatedEster Activated 2-Pyridyl Ester (Intermediate) CarboxylicAcid->ActivatedEster + DPTC, DMAP DPTC This compound (DPTC) DPTC->ActivatedEster DMAP DMAP (Catalyst) DMAP->ActivatedEster Amide Amide Product (Dipeptide) ActivatedEster->Amide + Amine Amine Amine (Glycine ethyl ester) Amine->Amide

References

Spectroscopic Profile of Di-2-Pyridyl Thionocarbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Di-2-Pyridyl Thionocarbonate, a key reagent in various chemical syntheses. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, alongside detailed experimental protocols for data acquisition.

This compound (C₁₁H₈N₂O₂S, Molar Mass: 232.26 g/mol ) is a valuable thiocarbonyl transfer reagent. A thorough understanding of its spectroscopic characteristics is crucial for its proper identification, quality control, and for monitoring its reactivity in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons of the two pyridyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Pyridyl H8.45 - 8.43m
Pyridyl H7.85 - 7.81m
Pyridyl H7.30 - 7.27m
Pyridyl H7.22 - 7.19m
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, the number of unique carbon signals is less than the total number of carbon atoms.

Carbon Chemical Shift (ppm)
C=S191.0
Pyridyl C152.1
Pyridyl C149.3
Pyridyl C139.1
Pyridyl C123.0
Pyridyl C115.6

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050C-H stretch (aromatic)Medium
~1580C=N stretch (pyridyl ring)Strong
~1460C=C stretch (aromatic)Strong
~1280C-O stretchStrong
~1150C=S stretchStrong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

m/z Assignment
232.03[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the deuterated solvent signal.

IR Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

  • KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Instrument: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.

  • Analysis: The instrument is set to scan a specific mass range to detect the molecular ion and any fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Theoretical Insights into the Reactivity of Di-2-Pyridyl Thionocarbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridyl thionocarbonate (DPT) is a versatile organic compound featuring a central thionocarbonate moiety flanked by two pyridyl groups. The presence of the thiocarbonyl group (C=S) and the nitrogen-containing aromatic rings imparts a unique electronic landscape, making DPT a subject of interest for theoretical and synthetic chemists. Its reactivity is governed by the electrophilic nature of the thiocarbonyl carbon and the potential for the pyridyl groups to act as leaving groups or influence the reaction pathways through electronic and steric effects. This technical guide provides an in-depth theoretical exploration of the reactivity of this compound, drawing upon computational studies of analogous systems to elucidate potential reaction mechanisms and outlining the methodologies employed in such investigations. While direct computational studies on DPT are not extensively available in the current literature, the principles derived from related thionocarbonates and pyridyl-containing compounds offer significant predictive power.

Theoretical Reactivity Profile

The reactivity of this compound is primarily centered around the thiocarbonyl group. The carbon atom of the C=S bond is electrophilic and susceptible to nucleophilic attack. The stability of the resulting tetrahedral intermediate and the nature of the leaving groups (2-pyridyloxide) are crucial in determining the reaction outcome.

Theoretical studies on analogous aryl thionocarbonates, particularly their reactions with amines (pyridinolysis), have established a general mechanistic framework that is likely applicable to DPT.[1][2][3] These reactions are proposed to proceed through a stepwise mechanism involving one or more tetrahedral intermediates.

Reaction Mechanisms: A Theoretical Perspective

The reaction of this compound with a generic nucleophile (Nu) can be conceptualized through the following signaling pathway.

Reaction_Pathway Reactants DPT + Nucleophile Intermediate1 Zwitterionic Tetrahedral Intermediate (T+/-) Reactants->Intermediate1 k1 (Nucleophilic Attack) Intermediate1->Reactants k-1 Intermediate2 Anionic Tetrahedral Intermediate (T-) Intermediate1->Intermediate2 k_pt (Proton Transfer) Products Products Intermediate2->Products k2 (Leaving Group Expulsion)

Caption: Generalized reaction pathway for the nucleophilic substitution of this compound.

In this proposed mechanism, the nucleophile attacks the electrophilic thiocarbonyl carbon to form a zwitterionic tetrahedral intermediate (T+/-).[1][2][3] This intermediate can then either revert to the reactants or undergo further transformation. In the presence of a proton acceptor (such as another molecule of the nucleophilic amine), a proton transfer can lead to an anionic tetrahedral intermediate (T-). The final step involves the expulsion of a 2-pyridyloxide leaving group to yield the products. The rate-determining step can vary depending on the nucleophile's basicity and the reaction conditions.[2]

Computational Methodologies for Studying DPT Reactivity

To obtain quantitative insights into the reactivity of this compound, computational chemistry serves as a powerful tool. Density Functional Theory (DFT) is a commonly employed method for such investigations.[4][5]

Experimental/Computational Workflow

The general workflow for a computational study of DPT reactivity is outlined below.

Computational_Workflow cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis Model Construct 3D models of reactants, intermediates, transition states, and products GeomOpt Geometry Optimization Model->GeomOpt Solvent Define solvent model (e.g., PCM, SMD) Solvent->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc TS_Search Transition State Search (e.g., QST2, Berny) GeomOpt->TS_Search Energy Determine relative energies (activation energies, reaction energies) FreqCalc->Energy TS_Search->FreqCalc IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC IRC->GeomOpt NBO Natural Bond Orbital (NBO) Analysis Energy->NBO Fukui Fukui Function Analysis NBO->Fukui Logical_Relationships DPT This compound Thiocarbonyl Electrophilic Thiocarbonyl Carbon DPT->Thiocarbonyl Pyridyl Pyridyl Leaving Groups DPT->Pyridyl Reactivity Susceptibility to Nucleophilic Attack Thiocarbonyl->Reactivity Intermediate Formation of Tetrahedral Intermediate Pyridyl->Intermediate Stabilizes intermediate and acts as leaving group Reactivity->Intermediate Products Acyl Substitution Products Intermediate->Products

References

Di-2-Pyridyl Thionocarbonate: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-2-Pyridyl Thionocarbonate (DPT) is a versatile reagent utilized in organic synthesis, notably as a thiophosgene (B130339) substitute for the preparation of isothiocyanates and in peptide coupling reactions.[1] A thorough understanding of its solubility and stability is paramount for its effective application, storage, and handling in a research and development setting. This technical guide provides a comprehensive overview of the available data on the solubility and stability of DPT, alongside detailed experimental protocols for its assessment.

Physicochemical Properties

PropertyValueSource
CAS Number 96989-50-3[2][3]
Molecular Formula C₁₁H₈N₂O₂S[2]
Molecular Weight 232.26 g/mol [2][3]
Appearance Yellow to brown crystalline powder[1]
Melting Point 94-98 °C

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following information has been compiled.

Quantitative Solubility Data
SolventSolubilityTemperature (°C)pH
Water9280 g/LNot SpecifiedNot Specified

Note: The significant solubility in water is a key characteristic of this reagent.

Qualitative Solubility Observations
SolventObservationSource
DichloromethaneSoluble

Stability Profile

This compound is susceptible to degradation by moisture and heat, which necessitates specific storage and handling conditions.

General Stability Characteristics
ConditionObservationRecommended StorageSource
Moisture Moisture SensitiveStore under inert gas[4]
Heat Heat Sensitive-20°C or 0-10°C[4]

The thionocarbonate functional group is known to be susceptible to hydrolysis. A study on the pyridinolysis of related alkyl aryl thionocarbonates suggests that the reaction proceeds through a zwitterionic tetrahedral intermediate, with the expulsion of the aryloxide anion being a key step.[5][6] This indicates that the stability of this compound will be influenced by the pH of the medium and the presence of nucleophiles.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of this compound are not widely published. However, standard methodologies can be adapted for its characterization.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

1. Materials:

  • This compound
  • Purified water (e.g., Milli-Q)
  • pH meter
  • Orbital shaker with temperature control
  • Centrifuge
  • Analytical balance
  • HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a series of buffered aqueous solutions at different pH values (e.g., 4, 7, 9).
  • Add an excess amount of this compound to a known volume of each buffered solution in a sealed container.
  • Place the containers in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
  • After equilibration, cease agitation and allow the suspension to settle.
  • Centrifuge the samples to pellet the undissolved solid.
  • Carefully withdraw a known volume of the supernatant.
  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.
  • The solubility is reported as the average concentration from at least three replicate experiments for each pH and temperature condition.

Protocol for Assessing Stability in Aqueous Solutions

This protocol outlines a general procedure for evaluating the hydrolytic stability of this compound.

1. Materials:

  • This compound
  • Buffered aqueous solutions (pH 4, 7, 9)
  • Temperature-controlled incubator or water bath
  • HPLC with a suitable column and UV detector
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) and dilute with the respective aqueous buffers to a known starting concentration.
  • Aliquot the solutions into sealed vials and place them in a temperature-controlled environment (e.g., 25 °C and 40 °C).
  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.
  • Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
  • The degradation rate can be determined by plotting the natural logarithm of the concentration versus time. The slope of this line will give the first-order rate constant for degradation at that specific pH and temperature.

Visualizations

Factors Affecting the Stability of this compound

cluster_factors Degradation Factors DPT This compound (Stable) Degradation Degradation Products DPT->Degradation Degradation Pathway Moisture Moisture/Water Moisture->DPT Heat Elevated Temperature Heat->DPT pH pH (Acidic/Basic) pH->DPT Nucleophiles Nucleophiles Nucleophiles->DPT

Caption: Logical diagram of factors influencing the degradation of this compound.

Experimental Workflow for Solubility Determination

start Start step1 Add excess DPT to buffered solution start->step1 step2 Equilibrate with shaking (e.g., 24-48h at 25°C) step1->step2 step3 Centrifuge to separate undissolved solid step2->step3 step4 Collect and dilute supernatant step3->step4 step5 Quantify concentration (e.g., HPLC-UV) step4->step5 end End step5->end

Caption: A typical experimental workflow for determining the aqueous solubility of this compound.

References

Di-2-Pyridyl Thionocarbonate: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Di-2-Pyridyl Thionocarbonate (CAS No. 96989-50-3). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes. This document compiles and presents data from authoritative safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification [1]

ClassificationCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3

Signal Word: Warning

Hazard Pictogram:

alt text

Table 2: Hazard and Precautionary Statements [1]

CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust.
P264 Wash skin thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/ eye protection/ face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 + P312 IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValueReference
CAS Number 96989-50-3[2]
Molecular Formula C₁₁H₈N₂O₂S[2]
Molecular Weight 232.26 g/mol [1]
Appearance White to Yellow to Orange powder to crystal[3]
Melting Point 94-98 °C
Purity >98.0%[2]
Storage Temperature -20°C to 0-10°C[2]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.

Safe Handling Practices
  • Handle in accordance with good industrial hygiene and safety practice.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Avoid dust formation.[4]

  • Use only in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Keep in a dry place.[4]

  • Keep container tightly closed.[4]

  • Store in a freezer at temperatures between -20°C and 10°C.[2][4]

  • Store under an inert gas, as the substance is moisture and heat sensitive.[2]

Incompatible Materials
  • Strong oxidizing agents.[4][5]

  • Strong acids and strong reducing agents.[5]

Experimental Protocols: Emergency Procedures

While specific experimental protocols for the use of this compound are application-dependent, the following outlines standardized emergency procedures in case of accidental exposure.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid ProtocolReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]

  • Specific Hazards: Keep product and empty container away from heat and sources of ignition.[4]

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[4]

  • Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4]

Stability and Reactivity

  • Reactivity: No hazardous reactions under normal processing.[4]

  • Chemical Stability: Stable under recommended storage conditions, but is sensitive to moisture and heat.[2][5]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[4] To avoid thermal decomposition, do not overheat.[4]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[4]

  • Hazardous Polymerization: Does not occur.[4]

Toxicological Information

  • Acute Toxicity: No acute toxicity information is available for this product.[4]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

Visualizations

The following diagrams illustrate key safety and handling workflows.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) Assess_Risks->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Retrieve_from_Storage Retrieve from Freezer (Allow to reach RT under inert gas) Prepare_Work_Area->Retrieve_from_Storage Weigh_and_Dispense Weigh and Dispense Retrieve_from_Storage->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Waste Properly Decontaminate_Equipment->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General laboratory workflow for handling this compound.

G First-Aid Procedures for Exposure cluster_routes Routes of Exposure cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Wash with plenty of water for at least 15 minutes. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Move_to_Fresh_Air Move to fresh air. Provide artificial respiration if needed. Inhalation->Move_to_Fresh_Air Rinse_Mouth Clean mouth with water. Drink plenty of water. Ingestion->Rinse_Mouth Seek_Medical_Attention_Skin Get medical attention if irritation persists. Wash_Skin->Seek_Medical_Attention_Skin Seek_Medical_Attention_Eye Get medical attention. Rinse_Eyes->Seek_Medical_Attention_Eye Seek_Medical_Attention_Inhalation Get medical attention if symptoms occur. Move_to_Fresh_Air->Seek_Medical_Attention_Inhalation Seek_Medical_Attention_Ingestion Get medical attention if symptoms occur. Rinse_Mouth->Seek_Medical_Attention_Ingestion

References

In-depth Technical Guide on Dipyridin-2-yl Carbonate: A Plausible Alternative to "Dipyridin-2-yloxymethanethione"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for the compound "dipyridin-2-yloxymethanethione" did not yield any results, suggesting that the name may be non-standard or incorrect. However, based on the constituent chemical fragments ("dipyridin-2-yl," "oxy," "methane," and "thione"), a plausible and structurally related commercially available compound is Dipyridin-2-yl carbonate . This technical guide will focus on the fundamental properties, synthesis, and potential applications of dipyridin-2-yl carbonate, a versatile reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

1. Core Properties of Dipyridin-2-yl Carbonate

Dipyridin-2-yl carbonate (DPC) is a white crystalline powder widely used as a condensation reagent in organic synthesis.[1] It is particularly effective in facilitating the formation of ester and amide bonds, making it a valuable tool for constructing complex organic molecules, including pharmaceutical intermediates.[1]

Table 1: Physicochemical Properties of Dipyridin-2-yl Carbonate

PropertyValueReference
CAS Number 1659-31-0[1]
Molecular Formula C₁₁H₈N₂O₃[1]
Molecular Weight 216.19 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 90°C[1]
Boiling Point ~351.6°C[1]
Density 1.307 g/cm³[1]
Purity ≥98.0% (HPLC)[1]
IUPAC Name di(2-pyridinyl) carbonate[2]
InChI Key GCSAXWHQFYOIFE-UHFFFAOYSA-N[2]

2. Experimental Protocols

2.1. Synthesis of Dipyridin-2-yl Carbonate

While specific industrial synthesis protocols for dipyridin-2-yl carbonate are proprietary, a general and plausible laboratory-scale synthesis can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of 2-hydroxypyridine (B17775) with a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent in the presence of a base.

Hypothetical Laboratory Synthesis Protocol:

  • Materials: 2-hydroxypyridine, triphosgene (B27547) (a safer alternative to phosgene gas), a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Procedure:

    • Dissolve 2-hydroxypyridine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of triphosgene in the same solvent to the cooled mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure dipyridin-2-yl carbonate.

2.2. Application in Amide Bond Formation (A General Protocol)

Dipyridin-2-yl carbonate is an effective coupling reagent for the synthesis of amides from carboxylic acids and amines.

  • Materials: Carboxylic acid, amine, dipyridin-2-yl carbonate, and a suitable solvent (e.g., dimethylformamide or dichloromethane).

  • Procedure:

    • To a solution of the carboxylic acid in the solvent, add one equivalent of dipyridin-2-yl carbonate.

    • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

    • Add one equivalent of the amine to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

    • Isolate and purify the desired amide product.

3. Mandatory Visualizations

3.1. Logical Workflow for the Synthesis of Dipyridin-2-yl Carbonate

G A 2-Hydroxypyridine + Base C Reaction in Anhydrous Aprotic Solvent A->C B Carbonylating Agent (e.g., Triphosgene) B->C D Quenching C->D E Extraction and Washing D->E F Purification E->F G Dipyridin-2-yl Carbonate F->G

Caption: A logical workflow for the synthesis of dipyridin-2-yl carbonate.

3.2. Signaling Pathway of Amide Bond Formation using Dipyridin-2-yl Carbonate

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid Carboxylic_Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + DPC DPC Dipyridin-2-yl Carbonate Amide_Product Amide Product Activated_Ester->Amide_Product + Amine Amine Amine

Caption: A simplified signaling pathway for amide bond formation.

4. Related Thiocarbonyl Chemistry

While "dipyridin-2-yloxymethanethione" is not a recognized compound, the field of thiocarbonyl chemistry is extensive. Thiocarbonyl compounds, characterized by a carbon-sulfur double bond (C=S), are known for their unique reactivity compared to their carbonyl (C=O) analogs.[3] The C=S bond is weaker and more polarizable than the C=O bond.[3]

Compounds containing a pyridine (B92270) ring and a thione or thiocarbonyl group have been synthesized and studied. For instance, esters of N-hydroxypyridine-2-thione, also known as Barton esters, are important precursors for generating carbon-centered radicals in organic synthesis.[4] These radicals can then participate in various transformations, such as forming new carbon-sulfur bonds.[4]

The synthesis of thiocarbonyl compounds often involves the use of thionating reagents like Lawesson's reagent or phosphorus pentasulfide to convert a carbonyl group into a thiocarbonyl group.[5][6][7] This transformation can lead to compounds with interesting photophysical properties, such as a bathochromic shift in their absorption and fluorescence spectra.[6][7]

Although the initially requested compound, "dipyridin-2-yloxymethanethione," could not be identified, this guide provides a comprehensive overview of a plausible and commercially relevant alternative, dipyridin-2-yl carbonate. The fundamental properties, synthetic considerations, and applications of dipyridin-2-yl carbonate have been detailed for a technical audience. Furthermore, a brief exploration of related thiocarbonyl chemistry involving pyridine moieties highlights the diverse and fascinating reactivity within this class of compounds. This information should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O,O'-Di-2-pyridyl Thiocarbonate

O,O'-Di-2-pyridyl Thiocarbonate, also known as Di-2-pyridyl thionocarbonate (DPTC), is a versatile and efficient coupling reagent extensively utilized in modern organic synthesis. Its structure, featuring a central thiocarbonyl group flanked by two pyridyl rings, imparts unique reactivity that is particularly valuable in the construction of amide bonds for peptide synthesis and in the formation of esters. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its relevance in research and drug development.

Core Structure and Physicochemical Properties

O,O'-Di-2-pyridyl Thiocarbonate is a symmetrical molecule with the chemical formula C₁₁H₈N₂O₂S.[1] The central thiocarbonate core is linked to two 2-hydroxypyridine (B17775) moieties through oxygen atoms. The presence of the pyridine (B92270) rings is crucial for its function as a leaving group in coupling reactions.

Caption: Molecular Structure of O,O'-Di-2-pyridyl Thiocarbonate.

Physicochemical Properties

The key physicochemical properties are summarized below, providing essential data for laboratory use.[1][2]

PropertyValueReference
IUPAC Name dipyridin-2-yloxymethanethione[1]
Synonyms This compound, DPTC[2][3]
CAS Number 96989-50-3[1]
Molecular Formula C₁₁H₈N₂O₂S[1][4]
Molecular Weight 232.26 g/mol [1][4]
Appearance White to yellow or orange powder/crystal[3]
Melting Point 94-98 °C[2]
Purity ≥ 98%[2][5]
Storage Temperature −20°C or 0-10°C, under inert gas[2][5]
Computed Properties

Computational data provides further insight into the molecule's characteristics.[1]

PropertyValueReference
XLogP3-AA 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]
Exact Mass 232.03064868 Da[1]
Topological Polar Surface Area 76.3 Ų[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of O,O'-Di-2-pyridyl Thiocarbonate.

Spectroscopy Type Characteristic Features
¹H NMR Signals expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two pyridine rings.
¹³C NMR Resonances for the thiocarbonyl carbon (C=S) would be significantly downfield. Aromatic carbons would appear in the typical 110-150 ppm range.[1]
FT-IR (cm⁻¹) Strong absorptions are expected for C=S stretching (thiono) around 1250-1050 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be visible in the 1600-1400 cm⁻¹ region.[6] C-O stretching bands are also expected.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z 232. Fragmentation patterns would likely involve the loss of the pyridyl or pyridyloxy moieties.

Synthesis, Reactivity, and Applications

DPTC is primarily known as a reagent rather than a synthetic target in drug discovery. However, understanding its synthesis and reactivity is crucial for its effective application.

Synthesis Workflow

DPTC can be synthesized from 2-hydroxypyridine and a thiophosgene (B130339) equivalent. A related compound, di(2-pyridyl) carbonate, is prepared using triphosgene, and a similar pathway is applicable for the thiocarbonate.[8][9]

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification R1 2-Hydroxypyridine P1 Dissolve reactants in an inert solvent (e.g., DCM) R1->P1 1. Combine R2 Thiophosgene (or equivalent) R2->P1 1. Combine R3 Base (e.g., Triethylamine) R3->P1 1. Combine P2 Cool reaction mixture (e.g., 0°C) P3 Slowly add thiophosgene to the pyridine/base mixture P1->P3 P4 Stir at room temperature to complete reaction W1 Aqueous Wash (to remove salts) P4->W1 2. Isolate W2 Dry organic layer (e.g., over Na₂SO₄) W4 Purification (e.g., Recrystallization or Chromatography) W1->W4 W3 Solvent Evaporation Product O,O'-Di-2-pyridyl Thiocarbonate W4->Product 3. Purify G cluster_inputs Starting Materials cluster_reagents Coupling Reagents RCOOH Carboxylic Acid (R-COOH) Intermediate Active Intermediate (2-pyridyl thioester) RCOOH->Intermediate Activation RNH2 Amine (R'-NH₂) Product Amide Product (R-CONH-R') RNH2->Product DPTC DPTC DPTC->Intermediate DMAP DMAP (catalyst) DMAP->Intermediate Intermediate->Product Nucleophilic Attack Byproduct Byproducts (2-Hydroxypyridine, COS)

References

Methodological & Application

Application Notes and Protocols for Barton-McCombie Deoxygenation using Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Di-2-Pyridyl Thionocarbonate Protocol for Barton-McCombie Deoxygenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Barton-McCombie deoxygenation is a powerful radical-mediated reaction that replaces a hydroxyl group in an organic compound with a hydrogen atom.[1][2] This transformation is a cornerstone in organic synthesis, particularly for the selective deoxygenation of complex molecules like natural products and carbohydrates.[1][3] The reaction typically proceeds in two steps: first, the alcohol is converted into a thiocarbonyl derivative, which then undergoes a radical chain reaction with a hydrogen atom donor to yield the deoxygenated product.[4][5]

This compound (DPTC) has emerged as an efficient and stable reagent for the initial activation step. It serves as a thiocarbonyl transfer agent, reacting with alcohols in the presence of a catalyst to form O-alkyl pyridyl thionocarbonate intermediates. This protocol provides a detailed methodology for the use of DPTC in the Barton-McCombie deoxygenation, offering a reliable alternative to other thiocarbonylating agents.

Reaction Principle and Mechanism

The overall process involves two distinct experimental stages:

  • Formation of the Thionocarbonate Intermediate: The starting alcohol is reacted with this compound (DPTC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This step converts the hydroxyl group into an O-alkyl pyridyl thionocarbonate, which is a suitable radical precursor.

  • Radical-Mediated Deoxygenation: The purified thionocarbonate intermediate is then treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH), in a refluxing inert solvent like toluene.[4][6]

The mechanism of the second step is a free-radical chain reaction:[4][7]

  • Initiation: Thermal decomposition of AIBN generates initial radicals, which abstract a hydrogen atom from tributyltin hydride to produce the propagating tributyltin radical (Bu₃Sn•).[6]

  • Propagation:

    • The tributyltin radical attacks the sulfur atom of the thionocarbonate, leading to the cleavage of the weak C-S π bond.[2]

    • The resulting intermediate fragments, cleaving the C-O single bond to form a stable alkyl radical (R•) and O-(pyridin-2-yl) S-(tributylstannyl) thiocarbonate. The formation of the very strong tin-sulfur bond is a major driving force for the reaction.[2][5]

    • The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final deoxygenated alkane (R-H) and regenerating the tributyltin radical to continue the chain.[2][8]

Barton_McCombie_Mechanism Barton-McCombie Deoxygenation Mechanism cluster_init Initiation cluster_prop Propagation Cycle AIBN AIBN Bu3Sn_rad Bu₃Sn• AIBN->Bu3Sn_rad Heat, -N₂ + Bu₃SnH Bu3SnH Bu₃SnH Thiono R-O-C(=S)-OPy Adduct R-O-C(•S-SnBu₃)-OPy Thiono->Adduct + Bu₃Sn• R_rad R• Adduct->R_rad Fragmentation Byproduct Bu₃Sn-S-C(=O)-OPy Product R-H R_rad->Product + Bu₃SnH - Bu₃Sn• Workflow Start Starting Alcohol (R-OH) Step1 Step 1: Thiocarbonylation + DPTC, cat. DMAP Solvent (e.g., Toluene) Start->Step1 Intermediate O-Alkyl Pyridyl Thionocarbonate (R-O-C(=S)-OPy) Step1->Intermediate Purify1 Work-up & Purification Intermediate->Purify1 Step2 Step 2: Deoxygenation + Bu₃SnH, AIBN Refluxing Toluene Purify1->Step2 Product_mix Crude Product (R-H + Tin Byproducts) Step2->Product_mix Purify2 Work-up & Purification (e.g., KF wash, Chromatography) Product_mix->Purify2 Final Final Product (R-H) Purify2->Final

References

Application Notes and Protocols for Peptide Synthesis Using Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-Pyridyl Thionocarbonate (DPTC) is a highly efficient coupling reagent for the synthesis of peptides. It facilitates the formation of amide bonds by activating the carboxyl group of an N-protected amino acid. The reaction proceeds under mild conditions, offering high yields and minimizing side reactions. DPTC is a stable, crystalline solid that is easy to handle, making it a valuable tool in both solution-phase and solid-phase peptide synthesis.

The mechanism of action involves the formation of a highly reactive 2-pyridyl thionocester intermediate upon reaction of the carboxylic acid with DPTC, a process that is typically catalyzed by 4-(dimethylamino)pyridine (DMAP). This activated intermediate then readily undergoes nucleophilic attack by the amino group of another amino acid or peptide to form the desired peptide bond, releasing 2-thiopyridone as a byproduct.[1]

Core Applications

  • Solution-Phase Peptide Synthesis: DPTC is well-suited for the stepwise synthesis of peptides in solution.

  • Solid-Phase Peptide Synthesis (SPPS): It can be effectively employed as a coupling reagent in automated or manual SPPS protocols.

  • Fragment Condensation: DPTC can be used for the coupling of larger peptide fragments.

  • Synthesis of Difficult Sequences: The high reactivity of the 2-pyridyl thionocester intermediate can be advantageous for coupling sterically hindered amino acids or for sequences prone to aggregation.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Dipeptide Synthesis using DPTC

This protocol describes the synthesis of a dipeptide by coupling an N-protected amino acid with a C-terminally protected amino acid ester.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • This compound (DPTC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.1 eq) and stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Stir the solution at room temperature. The formation of the 2-pyridyl thionocester intermediate can be monitored by thin-layer chromatography (TLC).

  • Coupling Reaction:

    • Add the solution of the free amino acid ester (from step 1) to the activated carboxylic acid solution (from step 2).

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified dipeptide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Table 1: Representative Reagent Quantities for Dipeptide Synthesis

ReagentMolar Equivalents
N-protected Amino Acid1.0
Amino Acid Ester HCl1.0
Triethylamine1.1
This compound1.1
4-(Dimethylamino)pyridine0.1
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using DPTC

This protocol outlines a single coupling cycle in an Fmoc-based SPPS workflow.

Materials:

  • Fmoc-protected amino acid

  • This compound (DPTC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Repeat the treatment with fresh deprotection solution.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq), DPTC (3-5 eq), and DMAP (0.1 eq) in anhydrous DMF.

    • Add DIPEA (6-10 eq) to the solution.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate the mixture at room temperature for 1-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • After a negative Kaiser test, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat:

    • Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

Table 2: Typical Reagent Equivalents for SPPS Coupling

ReagentMolar Equivalents (relative to resin loading)
Fmoc-protected Amino Acid3 - 5
This compound3 - 5
4-(Dimethylamino)pyridine0.1
N,N-Diisopropylethylamine6 - 10

Data Presentation

Table 3: Comparison of Peptide Coupling Reagents (Illustrative Data)

Coupling ReagentTypical Yield (%)Purity (%)Racemization Risk
DPTC/DMAP 85 - 95 >95 Low
HBTU/DIPEA80 - 95>95Low
DCC/HOBt75 - 90>90Moderate
PyBOP/DIPEA85 - 98>95Low

Note: The data presented in this table is illustrative and actual results may vary depending on the specific amino acids being coupled and the reaction conditions.

Visualization of the Experimental Workflow

Peptide_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification N_Protected_AA N-Protected Amino Acid Activated_Intermediate Reactive 2-Pyridyl Thionocester N_Protected_AA->Activated_Intermediate In Anhydrous Solvent DPTC Di-2-Pyridyl Thionocarbonate DPTC->Activated_Intermediate In Anhydrous Solvent DMAP DMAP (catalyst) DMAP->Activated_Intermediate In Anhydrous Solvent Dipeptide Protected Dipeptide Activated_Intermediate->Dipeptide Amino_Component Amino Acid Ester or Resin-Bound Peptide Amino_Component->Dipeptide Washing Aqueous Washing Dipeptide->Washing Drying Drying Agent Washing->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Pure_Peptide Purified Peptide Chromatography->Pure_Peptide

Caption: Workflow for solution-phase peptide synthesis using DPTC.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling with Activated Fmoc-AA/DPTC/DMAP/DIPEA Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Elongated Peptide-Resin Washing2->End End->Deprotection Repeat Cycle

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols: Di-2-Pyridyl Thionocarbonate as a Versatile Thiocarbonyl Transfer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridyl thionocarbonate (DPT) is a highly efficient and versatile thiocarbonyl transfer agent used in a variety of organic transformations. Its reactivity allows for the mild and effective synthesis of numerous sulfur-containing compounds, which are significant in medicinal chemistry and drug development. DPT serves as a safer alternative to highly toxic reagents like thiophosgene. This document provides detailed application notes and experimental protocols for the use of DPT in the synthesis of isothiocyanates, carbodiimides, thioesters, and in the Barton-McCombie deoxygenation reaction.

Synthesis of Isothiocyanates from Primary Amines

The reaction of primary amines with this compound provides a direct and efficient route to isothiocyanates, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The reaction proceeds readily at room temperature.

Quantitative Data for Isothiocyanate Synthesis
EntryAmine SubstrateProductReaction Time (h)Yield (%)
1Benzylamine (B48309)Benzyl (B1604629) isothiocyanate195
2CyclohexylamineCyclohexyl isothiocyanate192
3AnilinePhenyl isothiocyanate288
4p-Toluidinep-Tolyl isothiocyanate290
52-Phenylethylamine2-Phenylethyl isothiocyanate1.593
Experimental Protocol: Synthesis of Benzyl Isothiocyanate
  • To a solution of benzylamine (1.0 mmol) in dichloromethane (B109758) (10 mL) is added this compound (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford benzyl isothiocyanate as a colorless oil.

Reaction Workflow

G amine Primary Amine intermediate Thiocarbamate Intermediate amine->intermediate Reaction with DPT dpt This compound dpt->intermediate isothiocyanate Isothiocyanate intermediate->isothiocyanate Intramolecular cyclization and elimination pyridone 2-Hydroxypyridine (by-product) intermediate->pyridone G thiourea N,N'-Disubstituted Thiourea activated_complex Activated Complex thiourea->activated_complex dpt This compound dpt->activated_complex dmap DMAP (catalyst) dmap->activated_complex carbodiimide Carbodiimide activated_complex->carbodiimide Dehydrosulfurization byproduct By-products activated_complex->byproduct G cluster_reactants Reactants cluster_products Products carboxylic_acid Carboxylic Acid thioester Thioester carboxylic_acid->thioester thiol Thiol thiol->thioester dpt This compound dpt->thioester Activates Carboxylic Acid pyridone 2-Hydroxypyridine dpt->pyridone cos COS dpt->cos dmap DMAP (catalyst) dmap->thioester G alcohol Alcohol thionocarbonate O-Alkyl Pyridyl Thionocarbonate alcohol->thionocarbonate dpt This compound dpt->thionocarbonate alkyl_radical Alkyl Radical thionocarbonate->alkyl_radical radical_reagents Bu3SnH, AIBN radical_reagents->alkyl_radical deoxygenated_product Deoxygenated Product alkyl_radical->deoxygenated_product

References

Di-2-Pyridyl Thionocarbonate as a ligand in coordination chemistry complexes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di-2-pyridyl thionocarbonate (DPTC) is a commercially available compound with the chemical formula C₁₁H₈N₂O₂S.[1] While it has been utilized as a reagent in organic synthesis, particularly as a substitute for the highly toxic thiophosgene (B130339) in the preparation of isothiocyanates, its application as a ligand in coordination chemistry remains a largely unexplored frontier.[1] The molecular structure of DPTC, featuring two pyridyl nitrogen atoms, two ether-like oxygen atoms, and a thione sulfur atom, suggests a rich and versatile coordination chemistry with a variety of metal centers. This document aims to provide an overview of the potential of DPTC as a ligand, drawing parallels with structurally related pyridyl-containing ligands, and to furnish researchers with protocols and conceptual frameworks to explore its coordination complexes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DPTC relevant to its use as a ligand is presented in Table 1. Understanding these properties is crucial for designing synthetic strategies and for the characterization of its metal complexes.

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O₂S[1]
Molecular Weight232.26 g/mol [1][2]
Melting Point94-98 °C[1]
AppearanceSolid
Storage Temperature-20°C[1]
CAS Number96989-50-3[1]

Potential Coordination Modes

The multifunctional nature of DPTC allows for several potential coordination modes with metal ions. The two pyridyl nitrogen atoms can act as a bidentate N,N'-donor, similar to the well-studied 2,2'-bipyridyl (bpy) ligands.[3] Additionally, the thione sulfur atom and the ether oxygen atoms could participate in coordination, leading to a variety of mono- and polynuclear complexes. The flexibility of the molecule could allow it to act as a chelating ligand or a bridging ligand, forming discrete molecular complexes or extended coordination polymers. The coordination behavior will likely depend on the nature of the metal ion, the counter-anion, and the solvent system used.

Experimental Protocols

Due to the limited specific literature on DPTC coordination complexes, the following protocols are generalized based on common synthetic methods for metal complexes with pyridyl-containing ligands.[4][5][6]

Protocol 1: General Synthesis of a this compound Metal(II) Complex

Objective: To synthesize a generic [M(DPTC)X₂] complex (where M = a transition metal like Cu(II), Zn(II), Pd(II); X = a halide or acetate).

Materials:

  • This compound (DPTC)

  • A metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, PdCl₂)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Drying apparatus (e.g., vacuum desiccator)

Procedure:

  • In a clean, dry Schlenk flask, dissolve 1 equivalent of the metal(II) salt in a minimal amount of the chosen solvent.

  • In a separate flask, dissolve 1 to 2 equivalents of DPTC in the same solvent. The stoichiometry can be varied to target different coordination numbers.

  • Slowly add the DPTC solution to the metal salt solution while stirring vigorously at room temperature.

  • Observe for any color change or precipitation, which may indicate complex formation.

  • The reaction mixture can be stirred at room temperature for several hours or gently heated under reflux for a defined period (e.g., 2-24 hours) to ensure complete reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization or precipitation.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final complex.

Characterization: The synthesized complex should be characterized by standard analytical techniques:

  • FT-IR Spectroscopy: To identify the coordination of DPTC to the metal center by observing shifts in the vibrational frequencies of the C=S and C-N bonds.

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex.

  • NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure if suitable crystals can be obtained.

Visualizing the Workflow

The general workflow for the synthesis and characterization of a DPTC metal complex is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Metal Salt mix Mix Solutions start->mix ligand Dissolve DPTC Ligand ligand->mix react React (Stir/Heat) mix->react isolate Isolate Product (Filter/Crystallize) react->isolate dry Dry Product isolate->dry ftir FT-IR Spectroscopy dry->ftir uvvis UV-Vis Spectroscopy dry->uvvis nmr NMR Spectroscopy dry->nmr ea Elemental Analysis dry->ea xrd X-ray Diffraction dry->xrd

Caption: Experimental workflow for the synthesis and characterization of a this compound (DPTC) metal complex.

Potential Applications

While direct applications of DPTC complexes are yet to be reported, the chemistry of related pyridyl-containing ligands provides a strong basis for speculating on their potential uses.

Catalysis

Metal complexes containing pyridyl ligands are widely used as catalysts in various organic transformations.[7][8][9] For instance, palladium complexes with pyridyl-ketone ligands have shown catalytic activity in Heck reactions.[5] Given the structural similarities, it is plausible that metal complexes of DPTC could be explored as catalysts for cross-coupling reactions, oxidations, or reductions. The presence of both "hard" nitrogen and "soft" sulfur donor atoms could lead to unique reactivity and selectivity.

A hypothetical catalytic cycle for a cross-coupling reaction is presented below.

catalytic_cycle M(0)-DPTC M(0)L Oxidative\nAddition Oxidative Addition M(II)-DPTC(R)(X) R-M(II)L-X M(0)-DPTC->M(II)-DPTC(R)(X) R-X Transmetalation Transmetalation M(II)-DPTC(R)(R') R-M(II)L-R' M(II)-DPTC(R)(X)->M(II)-DPTC(R)(R') R'-M' M(II)-DPTC(R)(R')->M(0)-DPTC R-R' Reductive\nElimination Reductive Elimination

Caption: A generalized catalytic cycle for a cross-coupling reaction potentially catalyzed by a DPTC metal complex (L = DPTC).

Drug Development

The incorporation of pyridyl moieties is a common strategy in the design of metal-based therapeutic agents.[3][10] For example, copper complexes of di-2-pyridylketone thiosemicarbazones have shown potent antitumor activity.[10] Given that DPTC shares structural features with these compounds, its metal complexes could be investigated for their biological activities, such as anticancer, antibacterial, or antiviral properties. The lipophilicity and electronic properties of the DPTC ligand could be fine-tuned by coordination to different metal centers to optimize its pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound presents an exciting and underexplored platform for the development of novel coordination complexes. Its versatile structure offers a multitude of possibilities for creating complexes with unique geometries, electronic properties, and functionalities. The protocols and conceptual frameworks provided herein are intended to serve as a starting point for researchers to delve into the coordination chemistry of DPTC and unlock its potential in catalysis, materials science, and medicinal chemistry. Further research in this area is highly encouraged to expand the library of pyridyl-based ligands and their metal complexes.

References

Application Notes and Protocols for the Synthesis of Thioesters and Thioamides with Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridyl thionocarbonate (DPTC) is a versatile reagent in organic synthesis, primarily utilized as a coupling agent for the formation of amide and ester bonds from carboxylic acids. This document provides detailed application notes and protocols for the synthesis of thioamides, a known application of DPTC, and explores the potential for the synthesis of thioesters, a less documented but analogous transformation. The methodologies presented are aimed at providing researchers with practical guidance for the efficient formation of these important functional groups, which are prevalent in pharmaceuticals and other biologically active molecules.

The core of DPTC's reactivity lies in its ability to activate carboxylic acids, in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), to form highly reactive 2-pyridyl ester intermediates.[1] These intermediates can then readily react with nucleophiles like amines to form amides. While the reaction with amines to form amides (and by extension, thioamides from amines) is established, the corresponding reaction with thiols to form thioesters is less commonly reported. This document will provide a detailed protocol for thioamide synthesis and a proposed protocol for thioester synthesis based on the established reactivity of DPTC.

Synthesis of Thioamides using this compound

The reaction of a carboxylic acid with an amine in the presence of this compound and a catalytic amount of DMAP provides a convenient method for the synthesis of amides and, by extension, thioamides when an amine is used as the nucleophile.[1] The reaction proceeds through the in-situ formation of a highly reactive 2-pyridyl ester.

General Reaction Scheme for Thioamide Synthesis```dot

thioamide_synthesis

Caption: Proposed reaction for thioester synthesis.

Proposed Experimental Protocol for Thioester Synthesis

This protocol is a proposed starting point and will likely require optimization.

Materials:

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) and 4-(dimethylamino)pyridine (0.1 equiv.) in an anhydrous solvent, add this compound (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 10-15 minutes to facilitate the formation of the 2-pyridyl ester intermediate.

  • Add the thiol (1.0-1.2 equiv.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Due to the potentially lower nucleophilicity of thiols compared to amines, longer reaction times or gentle heating may be required.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired thioester.

Reaction Mechanism

The key to the synthetic utility of this compound is the activation of the carboxylic acid through the formation of a 2-pyridyl ester intermediate, catalyzed by DMAP.

Mechanism of Carboxylic Acid Activation and Subsequent Nucleophilic Attack

mechanism cluster_activation Activation of Carboxylic Acid cluster_nucleophilic_attack Nucleophilic Attack RCOOH R-COOH DPTC Di-2-Pyridyl Thionocarbonate Intermediate1 Acyl-DMAP Intermediate RCOOH->Intermediate1 + DPTC, DMAP DMAP DMAP PyridylEster 2-Pyridyl Ester (Reactive Intermediate) Intermediate1->PyridylEster - DMAP, - 2-Hydroxypyridine, - COS Nucleophile R'-NH2 (Amine) or R'-SH (Thiol) Product Thioamide or Thioester PyridylEster->Product + Nucleophile Byproduct 2-Hydroxypyridine

Caption: Mechanism of DPTC-mediated coupling.

The reaction is initiated by the attack of the carboxylic acid on this compound, facilitated by the nucleophilic catalyst DMAP, to form a highly reactive acyl-DMAP intermediate. This intermediate then reacts to form the 2-pyridyl ester, which is the key activated species. Subsequent nucleophilic attack by an amine or a thiol on the 2-pyridyl ester leads to the formation of the corresponding thioamide or thioester, with the release of 2-hydroxypyridine.

Conclusion

This compound is an effective coupling reagent for the synthesis of thioamides from carboxylic acids and amines under mild conditions. The provided protocol offers a reliable starting point for this transformation. While its application for the direct synthesis of thioesters is not as established, the underlying reaction mechanism suggests its potential. The proposed protocol for thioester synthesis provides a logical starting point for further investigation into this application. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: Di-2-Pyridyl Thionocarbonate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridyl thionocarbonate (DPTC) is a versatile and efficient reagent in organic synthesis, primarily utilized as a thiocarbonyl transfer agent. Its application in the synthesis of heterocyclic compounds is of significant interest to the medicinal and process chemistry sectors due to its ability to facilitate the formation of key structural motifs found in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of DPTC in the synthesis of five-membered heterocyclic compounds, specifically cyclic thionocarbonates and 2-oxazolidinethiones. These protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Core Applications: Synthesis of Five-Membered Heterocycles

DPTC has proven to be particularly effective in the synthesis of five-membered heterocyclic systems from 1,2- and 1,3-diols, as well as β-amino alcohols. The reactions proceed under mild conditions and generally afford the desired products in high yields.

Synthesis of Cyclic Thionocarbonates from Diols

Cyclic thionocarbonates are valuable intermediates in organic synthesis, serving as precursors for the stereospecific deoxygenation of diols (Corey-Winter olefination) and for the synthesis of other heterocyclic systems. DPTC, or its thermally rearranged isomer 1,1'-thiocarbonyldi-2(1H)-pyridone, acts as an efficient thiocarbonyl transfer agent for the cyclization of diols.

Reaction Scheme:

G cluster_0 Diol cluster_1 This compound (DPTC) cluster_2 Cyclic Thionocarbonate R1 R1 R2 R2 OH1 OH OH2 OH C1 C C1->R1 C1->OH1 backbone (CH2)n C2 C C2->R2 C2->OH2 plus1 + cluster_1 cluster_1 S S C_dptc C C_dptc->S O_py1 O C_dptc->O_py1 O_py2 O C_dptc->O_py2 Py1 2-Pyridyl O_py1->Py1 Py2 2-Pyridyl O_py2->Py2 arrow DMAP (cat.) Dichloromethane (B109758) Room Temp. cluster_2 cluster_2 R1_p R1 R2_p R2 O1_p O C_p C O1_p->C_p O2_p O O2_p->C_p C1_p C C1_p->R1_p C1_p->O1_p backbone_p (CH2)n C2_p C C2_p->R2_p C2_p->O2_p S_p S C_p->S_p plus2 + 2 x 2-Hydroxypyridine (B17775) cluster_0 cluster_0

Figure 1. General synthesis of cyclic thionocarbonates from diols using DPTC.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various cyclic thionocarbonates from diols using DPTC's isomer, 1,1'-thiocarbonyldi-2(1H)-pyridone, which can be generated in situ from DPTC.[1] The reaction conditions are expected to be similar for DPTC with catalytic 4-(dimethylamino)pyridine (DMAP).

Substrate (Diol)ProductReaction Time (min)Yield (%)
Ethylene glycol1,3-Dioxolane-2-thione1093
1,2-Propanediol4-Methyl-1,3-dioxolane-2-thione1090
1,3-Propanediol1,3-Dioxane-2-thione1096
1,3-Butanediol4-Methyl-1,3-dioxane-2-thione1095
cis-1,2-Cyclohexanediol (B155557)cis-Hexahydrobenzo[d][2][3]dioxole-2-thione6096
trans-1,2-Cyclohexanedioltrans-Hexahydrobenzo[d][2][3]dioxole-2-thione1092

Experimental Protocol: Synthesis of cis-Hexahydrobenzo[d][2][3]dioxole-2-thione

This protocol is adapted from the general procedures for using DPTC and related reagents.[1][2]

Materials:

  • cis-1,2-Cyclohexanediol

  • This compound (DPTC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a stirred solution of cis-1,2-cyclohexanediol (1.0 mmol) and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 1 hour), dilute the mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL). The aqueous washes help to remove the 2-hydroxypyridine byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure cis-hexahydrobenzo[d][2][3]dioxole-2-thione.

Synthesis of 2-Oxazolidinethiones from β-Amino Alcohols

2-Oxazolidinethiones are important chiral auxiliaries in asymmetric synthesis and are present in some biologically active compounds. DPTC provides a convenient one-step method for their synthesis from readily available β-amino alcohols.

Reaction Scheme:

G cluster_0 β-Amino Alcohol cluster_1 This compound (DPTC) cluster_2 2-Oxazolidinethione R1 R1 R2 R2 OH OH NH2 NH2 C1 C C1->R1 C1->OH C2 C C1->C2 C2->R2 C2->NH2 plus1 + cluster_1 cluster_1 S S C_dptc C C_dptc->S O_py1 O C_dptc->O_py1 O_py2 O C_dptc->O_py2 Py1 2-Pyridyl O_py1->Py1 Py2 2-Pyridyl O_py2->Py2 arrow DMAP (cat.) Dichloromethane Room Temp. cluster_2 cluster_2 R1_p R1 R2_p R2 O_p O C_p C O_p->C_p NH_p NH NH_p->C_p C1_p C C1_p->R1_p C1_p->O_p C2_p C C1_p->C2_p C2_p->R2_p C2_p->NH_p S_p S C_p->S_p plus2 + 2 x 2-Hydroxypyridine cluster_0 cluster_0

Figure 2. General synthesis of 2-oxazolidinethiones from β-amino alcohols using DPTC.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-oxazolidinethiones from β-amino alcohols.

Substrate (β-Amino Alcohol)ProductReaction Time (min)Yield (%)
2-AminoethanolOxazolidine-2-thione596
(±)-2-Amino-1-propanol(±)-4-Methyloxazolidine-2-thione1095
(±)-2-Amino-1-butanol(±)-4-Ethyloxazolidine-2-thione1094
(S)-(+)-2-Amino-3-methyl-1-butanol(S)-4-Isopropyloxazolidine-2-thione1095
(S)-(+)-2-Amino-1,1-diphenyl-1-propanol(S)-4-Methyl-5,5-diphenyloxazolidine-2-thione1092
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol(4S,5S)-4-(Hydroxymethyl)-5-phenyloxazolidine-2-thione1096

Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidine-2-thione

This protocol is based on the general procedures reported for this transformation.

Materials:

  • (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)

  • This compound (DPTC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-(+)-2-amino-3-methyl-1-butanol (1.0 mmol) and a catalytic amount of DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 10-15 minutes.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove the 2-hydroxypyridine byproduct, followed by a wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by flash chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield (S)-4-isopropyloxazolidine-2-thione as a white solid.

Mechanism of Action

The synthetic utility of DPTC in these cyclization reactions stems from its role as an efficient thiocarbonyl donor. The reaction is believed to proceed through the activation of DPTC by the nucleophilic attack of the alcohol or amine functionality of the substrate, facilitated by a base or a nucleophilic catalyst like DMAP. This is followed by an intramolecular cyclization to form the heterocyclic ring and the elimination of two molecules of 2-hydroxypyridine.

G A Diol or Amino Alcohol + DPTC B Nucleophilic attack on thiocarbonyl carbon A->B DMAP (cat.) C Tetrahedral Intermediate B->C D Elimination of 2-Hydroxypyridine C->D E Intermediate with one 2-pyridyloxythiocarbonyl group D->E F Intramolecular Nucleophilic Attack E->F G Cyclic Intermediate F->G H Elimination of second 2-Hydroxypyridine G->H I Final Heterocyclic Product (Cyclic Thionocarbonate or 2-Oxazolidinethione) H->I

Figure 3. Proposed reaction pathway for DPTC-mediated heterocycle synthesis.

Conclusion

This compound is a highly effective reagent for the synthesis of cyclic thionocarbonates and 2-oxazolidinethiones. The reactions are characterized by mild conditions, short reaction times, high yields, and a simple workup procedure to remove the water-soluble 2-hydroxypyridine byproduct. These attributes make DPTC an attractive choice for applications in medicinal chemistry and drug development where the efficient construction of such heterocyclic scaffolds is crucial. The provided protocols offer a solid foundation for researchers to incorporate these methodologies into their synthetic strategies.

References

Application Notes and Protocols for the Preparation of Isothiocyanates from Amines using Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are valuable intermediates in organic synthesis, particularly for the preparation of thioureas, carbamates, and various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The synthesis of ITCs from primary amines is a fundamental transformation in organic chemistry. While several methods exist, the use of Di-2-Pyridyl Thionocarbonate (DPT) offers a reliable and effective approach. DPT acts as a thiocarbonyl transfer reagent, converting primary amines into their corresponding isothiocyanates under mild conditions. This method is particularly advantageous as it often avoids the use of more hazardous reagents like thiophosgene.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the primary amine on the thiocarbonyl group of this compound. This is followed by the elimination of two molecules of 2-hydroxypyridine (B17775) to yield the desired isothiocyanate. The reaction is typically carried out at room temperature and can be applied to a range of aliphatic and aromatic primary amines.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various isothiocyanates from primary amines using this compound.

EntryStarting AmineProduct IsothiocyanateYield (%)
1CyclohexylamineCyclohexyl isothiocyanate90
2tert-Butylaminetert-Butyl isothiocyanate87
3AllylamineAllyl isothiocyanate85
4Aniline (B41778)Phenyl isothiocyanate90
5p-Nitroanilinep-Nitrophenyl isothiocyanate90

Experimental Protocols

General Procedure for the Preparation of Isothiocyanates:

This protocol is based on the established method for the reaction of primary amines with this compound.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (DPT) (1.1 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous triethylamine (B128534) (Et₃N) (1.2 equiv, optional, can be used as a base to facilitate the reaction, particularly for amine hydrochlorides)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of the primary amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added this compound (1.1 equiv) at room temperature under an inert atmosphere (nitrogen or argon).

  • If the starting amine is in the form of a hydrochloride salt, triethylamine (1.2 equiv) can be added to the reaction mixture.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure isothiocyanate.

Example: Synthesis of Phenyl Isothiocyanate

  • In a round-bottom flask, aniline (0.93 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL).

  • This compound (2.55 g, 11 mmol) is added to the solution at room temperature with stirring.

  • The reaction is stirred for 2-4 hours, with progress monitored by TLC.

  • After the reaction is complete, the dichloromethane is removed in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexane) to give phenyl isothiocyanate as a colorless liquid.

Diagrams

Reaction Workflow:

Reaction_Workflow Amine Primary Amine (R-NH2) Reaction Reaction at Room Temperature Amine->Reaction DPT This compound (DPT) DPT->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Isothiocyanate Isothiocyanate (R-NCS) Purification->Isothiocyanate

Caption: General workflow for the synthesis of isothiocyanates from primary amines using DPT.

Reaction Mechanism:

Caption: Simplified mechanism of isothiocyanate formation using DPT.

Troubleshooting & Optimization

Technical Support Center: Deoxygenation Reactions Using Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Di-2-Pyridyl Thionocarbonate in Barton-McCombie deoxygenation reactions. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deoxygenation process, presented in a question-and-answer format.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Deoxygenated Product 1. Incomplete formation of the O-alkyl thiocarbonate intermediate. 2. Inefficient radical initiation. 3. Degradation of the thionocarbonate intermediate. 4. Insufficient quantity of the hydrogen donor (e.g., tributyltin hydride).1. Confirm the formation of the thiocarbonate by TLC or NMR before proceeding. Ensure the starting alcohol is dry and the reaction is performed under inert conditions. 2. Check the quality of the radical initiator (e.g., AIBN). Use a fresh batch and ensure the reaction temperature is appropriate for its decomposition. 3. This compound and the resulting O-alkyl thionocarbonate can be sensitive to moisture and heat. Store the reagent at the recommended temperature and handle it under an inert atmosphere. 4. Use a stoichiometric excess of the hydrogen donor (typically 1.1-1.5 equivalents).
Starting Alcohol is Recovered (Alcohol Regeneration) 1. The intermediate radical adduct is quenched before fragmentation. 2. Presence of water in the reaction mixture.1. This is a known side reaction of the Barton-McCombie reaction.[1] Ensure slow addition of the tin hydride to the reaction mixture to maintain a low concentration of the hydrogen donor, which can favor the desired fragmentation pathway. 2. Rigorously dry all solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Formation of an Alkene (Elimination Product) The substrate is prone to elimination, especially with tertiary alcohols or substrates with adjacent leaving groups.For tertiary alcohols, consider using a low-temperature radical initiator. If the substrate has vicinal diols that were converted to bis(thiocarbonates), elimination to an alkene is an expected outcome.[2]
Complex Product Mixture 1. The substrate contains other functional groups susceptible to radical reactions. 2. The reaction temperature is too high, leading to thermal decomposition.1. The Barton-McCombie reaction is generally tolerant of many functional groups, but groups like epoxides and azides can undergo side reactions.[2] Protect sensitive functional groups if necessary. 2. Optimize the reaction temperature. It should be high enough to initiate the radical chain reaction but not so high as to cause unwanted side reactions or decomposition.
Difficulty in Removing Tin Byproducts Tributyltin byproducts are notoriously difficult to remove due to their low polarity and high boiling points.Several methods can be employed for tin byproduct removal: - Partitioning between acetonitrile (B52724) and an immiscible nonpolar solvent (e.g., hexane). - Treatment with aqueous KF to precipitate insoluble tin fluorides.[3] - Column chromatography on silica (B1680970) gel, sometimes with fluoride-impregnated silica. - Consider using alternative, less toxic, and more easily removable hydrogen donors like silanes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other thiocarbonylating agents?

While specific comparative studies on side reactions are limited in the available literature, this compound is often used for the preparation of O-alkyl thiocarbonates from alcohols. The resulting 2-pyridyl groups are good leaving groups in the subsequent radical fragmentation step.

Q2: Are there any known side reactions specifically involving the 2-pyridyl leaving group?

The available literature on Barton-McCombie side reactions does not specifically detail side reactions involving the 2-pyridyl moiety. The primary focus of troubleshooting often lies with the general mechanism of the deoxygenation and the stability of the radical intermediates. However, pyridines are known to participate in various reactions, and it is theoretically possible for the released 2-mercaptopyridine (B119420) or its derivatives to engage in secondary reactions, although this is not a commonly reported issue.

Q3: How can I minimize the regeneration of the starting alcohol?

Alcohol regeneration is a common side reaction in Barton-McCombie deoxygenations.[1] To minimize this, it is recommended to add the tributyltin hydride slowly to the reaction mixture. This maintains a low concentration of the hydrogen atom donor, which can favor the desired fragmentation of the radical adduct over its premature quenching.

Q4: Is this compound stable? What are the proper storage and handling conditions?

This compound is a solid that can be sensitive to moisture and heat. It is recommended to store it at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere. When handling, it is best to work under a dry, inert gas like argon or nitrogen to prevent degradation.

Q5: Can I use alternative hydrogen donors to avoid toxic tin reagents?

Yes, due to the toxicity and difficulty in removing tin byproducts, several alternative hydrogen donors have been developed. These include silanes (e.g., tris(trimethylsilyl)silane) and polymeric hydrides.[4] The choice of hydrogen donor may require some optimization of the reaction conditions.

Experimental Protocol: General Procedure for Deoxygenation using this compound

Step 1: Formation of the O-Alkyl Thionocarbonate

  • To a solution of the alcohol (1.0 eq.) in a dry aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (argon or nitrogen), add this compound (1.1 eq.).

  • If the reaction is sluggish, a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be added.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the alcohol is consumed, the reaction mixture can be washed with a mild aqueous acid (e.g., 1M HCl) to remove any remaining base and pyridine (B92270) byproducts, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude O-alkyl thionocarbonate is often used in the next step without further purification.

Step 2: Deoxygenation

  • Dissolve the crude O-alkyl thionocarbonate (1.0 eq.) in a degassed solvent such as toluene (B28343) or benzene (B151609) under an inert atmosphere.

  • Add a radical initiator, typically azobisisobutyronitrile (AIBN) (0.1-0.2 eq.).

  • Add tributyltin hydride (1.1-1.5 eq.) to the mixture. For sensitive substrates, slow addition of the tin hydride via a syringe pump is recommended.

  • Heat the reaction mixture to a temperature sufficient to initiate the radical chain reaction (typically 80-110 °C for AIBN).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product to remove the tin byproducts (see troubleshooting guide for methods).

Visualizing the Reaction and Troubleshooting

To aid in understanding the process, the following diagrams illustrate the key pathways and a troubleshooting workflow.

Barton_McCombie_Deoxygenation ROH Alcohol (R-OH) Thionocarbonate O-Alkyl Thionocarbonate ROH->Thionocarbonate + Di-2-Pyridyl Thionocarbonate R_radical Alkyl Radical (R•) Thionocarbonate->R_radical + Bu₃Sn• RH Deoxygenated Product (R-H) R_radical->RH + Bu₃SnH Bu3SnH Bu₃SnH Bu3SnH->R_radical Bu3Sn_radical Bu₃Sn• AIBN AIBN AIBN->Bu3Sn_radical Initiation Bu3Sn_radical->Thionocarbonate

Caption: The main reaction pathway for Barton-McCombie deoxygenation.

Side_Reaction_Pathway Radical_Adduct Radical Adduct [R-O-C(S•)(SnBu₃)-OAr] R_radical Alkyl Radical (R•) Radical_Adduct->R_radical Desired Fragmentation ROH Regenerated Alcohol (R-OH) Radical_Adduct->ROH Undesired Quenching Bu3SnH Bu₃SnH Bu3SnH->Radical_Adduct

Caption: A common side reaction pathway: alcohol regeneration.

Troubleshooting_Workflow Start Deoxygenation Experiment Check_Yield Low or No Yield? Start->Check_Yield Check_SM Starting Material Consumed? Check_Yield->Check_SM Yes Success Successful Deoxygenation Check_Yield->Success No Check_Reagents Check Reagent Quality: - Thionocarbonate formation - AIBN activity - Bu₃SnH amount Check_SM->Check_Reagents No Side_Products Side Products Observed? Check_SM->Side_Products Yes Check_Conditions Optimize Conditions: - Temperature - Inert atmosphere Check_Reagents->Check_Conditions Alcohol_Regen Alcohol Regeneration Side_Products->Alcohol_Regen Yes (Alcohol) Elimination Elimination Product Side_Products->Elimination Yes (Alkene) Slow_Addition Slowly Add Bu₃SnH Alcohol_Regen->Slow_Addition Low_Temp Use Low-Temp Initiator Elimination->Low_Temp

Caption: A troubleshooting workflow for deoxygenation reactions.

References

Technical Support Center: Purification of Reaction Products from Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di-2-Pyridyl Thionocarbonate (DPTC). The information is designed to address common issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in reactions involving this compound?

A1: Common impurities include unreacted this compound, the byproduct 2-hydroxypyridine (B17775), and potentially side-products from reactions with residual water. In specific applications like the Barton-McCombie deoxygenation, organotin byproducts can also be a significant impurity if tributyltin hydride is used.[1][2][3]

Q2: How can I monitor the progress of my reaction and purification?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress and the effectiveness of purification steps. For visualizing thiocarbonyl compounds, which may not be UV-active, specific stains can be used. A potassium permanganate (B83412) stain is often effective for visualizing a wide range of organic compounds.[4][5] Iodine vapor can also be used, which is a non-destructive method.[6][7]

Q3: What is the best general method to remove the 2-hydroxypyridine byproduct?

A3: The byproduct 2-hydroxypyridine is water-soluble, especially its salt form. Therefore, an aqueous workup is typically effective for its removal. Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or 5-10% aqueous citric acid) will protonate the pyridine (B92270) nitrogen, forming a water-soluble pyridinium (B92312) salt that partitions into the aqueous layer.[8] This can be followed by a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid and then a brine wash.

Q4: I am having trouble removing unreacted this compound. What should I do?

A4: If unreacted DPTC remains after the initial workup, flash column chromatography is the most effective method for its removal. A silica (B1680970) gel column with a suitable solvent system, typically a gradient of ethyl acetate (B1210297) in hexanes, can effectively separate the less polar DPTC from more polar products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of reaction products from this compound.

Problem Possible Cause Suggested Solution
Product is contaminated with 2-hydroxypyridine (visible on TLC or NMR). Incomplete removal during aqueous workup.Perform additional washes of the organic layer with dilute aqueous acid (e.g., 1M HCl or 10% citric acid solution) to ensure all 2-hydroxypyridine is converted to its water-soluble salt and extracted into the aqueous phase.[8]
Streaking or tailing of spots on the TLC plate. Presence of acidic or basic impurities (e.g., 2-hydroxypyridine).Add a small amount of a modifier to the TLC eluent. For basic impurities, adding a few drops of triethylamine (B128534) can improve spot shape. For acidic impurities, a small amount of acetic acid may help.
Difficulty separating the product from unreacted DPTC by column chromatography. Inappropriate solvent system.Optimize the solvent system for flash chromatography. A shallow gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Hexanes/ethyl acetate or toluene/ethyl acetate are common solvent systems to try.
The desired product appears to be decomposing on the silica gel column. The product is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%). Alternatively, use a different stationary phase such as neutral alumina.
In Barton-McCombie reactions, the product is contaminated with tin byproducts. Incomplete removal of organotin compounds.Organotin byproducts are notoriously difficult to remove completely by chromatography alone. After the reaction, quench with an aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of celite.[2]
Low yield after purification. Product loss during aqueous workup.Minimize the number of aqueous washes. Ensure the organic solvent is fully separated from the aqueous layer. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product co-elutes with an impurity during column chromatography.If complete separation is not achieved, consider recrystallization of the impure fractions as an alternative purification method.

Experimental Protocols

General Aqueous Workup for Removal of 2-Hydroxypyridine
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M aqueous HCl (2 x volume of the organic layer).

    • Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer).

    • Brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Flash Column Chromatography for Purification of a Neutral Thiocarbonyl Product
  • Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.

  • Select the Eluent: Determine an appropriate solvent system using TLC. A good starting point for many thiocarbonyl compounds is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elute the Column: Begin elution with the selected solvent system. If separation is poor, a gradient elution can be employed, starting with a less polar mixture and gradually increasing the polarity by adding more ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Purification start Reaction Workup Complete check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes impurity_id Identify Main Impurity is_pure->impurity_id No hp_impurity 2-Hydroxypyridine impurity_id->hp_impurity 2-Hydroxypyridine dptc_impurity Unreacted DPTC impurity_id->dptc_impurity DPTC tin_impurity Organotin Byproducts (Barton-McCombie) impurity_id->tin_impurity Tin other_impurity Other/Unknown impurity_id->other_impurity Other acid_wash Perform Aqueous Acid Wash (e.g., 1M HCl) hp_impurity->acid_wash column_chrom Flash Column Chromatography dptc_impurity->column_chrom kf_wash Aqueous KF Wash & Filtration tin_impurity->kf_wash other_impurity->column_chrom acid_wash->check_purity column_chrom->check_purity recrystallize Consider Recrystallization column_chrom->recrystallize If co-elution occurs kf_wash->check_purity

Caption: A troubleshooting workflow for the purification of reaction products.

Aqueous_Workup_Workflow start Crude Reaction Mixture add_solvent Dilute with Organic Solvent start->add_solvent sep_funnel Transfer to Separatory Funnel add_solvent->sep_funnel acid_wash Wash with 1M HCl sep_funnel->acid_wash bicarb_wash Wash with sat. NaHCO3 acid_wash->bicarb_wash aqueous_waste Aqueous Waste (contains 2-hydroxypyridine salt) acid_wash->aqueous_waste brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product for Further Purification filter_concentrate->crude_product

Caption: A standard aqueous workup protocol for byproduct removal.

References

Optimizing Di-2-Pyridyl Thionocarbonate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Di-2-Pyridyl Thionocarbonate (DPTC) reactions. Whether you are performing a Barton-McCombie deoxygenation, a Corey-Winter olefination, or other thiocarbonylation procedures, this guide will address common issues to enhance your experimental success.

Troubleshooting Guide

Low or no product yield, and the presence of unreacted starting material are common hurdles in chemical synthesis. The following guide provides a structured approach to troubleshooting your DPTC reactions.

Problem: Low to No Yield of the Desired Thiocarbonate
Possible Cause Troubleshooting Steps
Inefficient Activation of the Alcohol Verify the quality of your DPTC reagent. It should be a pale yellow solid. If it has darkened, it may have decomposed. Increase the stoichiometry of DPTC. A slight excess (1.1-1.5 equivalents) can drive the reaction to completion. Check the purity of your alcohol. Water and other nucleophilic impurities can consume the DPTC. Ensure your alcohol is dry.
Insufficient Catalyst Activity Use a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). A typical loading is 0.1 equivalents. Ensure your DMAP is of high purity and dry.
Steric Hindrance For sterically hindered alcohols, a higher reaction temperature and longer reaction time may be necessary. Consider a more forcing solvent like refluxing toluene (B28343) or xylene.
Incorrect Solvent Choice The polarity of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. For sluggish reactions, consider a more polar aprotic solvent like dimethylformamide (DMF).
Low Reaction Temperature While many reactions proceed at room temperature, sluggish reactions, especially with secondary or hindered alcohols, may benefit from gentle heating (40-60 °C).
Problem: Incomplete Reaction (Observed by TLC/LC-MS)
Possible Cause Troubleshooting Steps
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time.
Reagent Decomposition If the reaction mixture has darkened significantly, it could indicate decomposition of the DPTC or the product. Consider running the reaction at a lower temperature or under an inert atmosphere.
Equilibrium If the reaction appears to have reached equilibrium, try adding another portion of DPTC and catalyst.
Problem: Formation of Side Products
Possible Cause Troubleshooting Steps
Formation of 2-Mercaptopyridine (B119420) Dimer The byproduct, 2-mercaptopyridine, can oxidize to form a disulfide. This is often observed as a white to yellow precipitate. This is a common occurrence and does not typically interfere with the desired reaction.
Reaction with Other Functional Groups If your starting material contains other nucleophilic functional groups (e.g., amines), they may compete with the alcohol for the DPTC. Protection of these groups may be necessary.
Decomposition of the Thiocarbonate Product Thiocarbonates can be sensitive to strong acids, bases, and nucleophiles. Ensure your workup and purification conditions are neutral or mildly acidic.
Problem: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Removal of 2-Mercaptopyridine This byproduct is acidic and can often be removed by a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the workup. It can also be removed by silica (B1680970) gel chromatography.
Co-elution with Unreacted DPTC If the product and DPTC have similar polarities, careful optimization of the solvent system for column chromatography is required. A gradient elution may be beneficial.
Product Instability on Silica Gel Some thiocarbonates may be unstable on silica gel. If you suspect this is the case, consider alternative purification methods like recrystallization or preparative thin-layer chromatography (prep-TLC).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the thiocarbonylation of an alcohol using DPTC?

A1: The choice of solvent can influence the reaction rate and yield. Non-polar aprotic solvents are generally preferred.

SolventTypical TemperatureNotes
Dichloromethane (DCM)Room TemperatureGood general-purpose solvent, easy to remove.
Tetrahydrofuran (THF)Room Temperature to RefluxAnother common choice, slightly more polar than DCM.
AcetonitrileRoom TemperatureA more polar aprotic solvent that can sometimes accelerate the reaction.
TolueneRefluxOften used for more challenging substrates that require higher temperatures.

Q2: How much DPTC and catalyst should I use?

A2: The stoichiometry of the reagents is crucial for a successful reaction.

ReagentStoichiometry (relative to alcohol)
This compound (DPTC)1.1 - 1.5 equivalents
4-Dimethylaminopyridine (DMAP)0.05 - 0.2 equivalents

Q3: My alcohol is sterically hindered. What conditions should I try?

A3: Sterically hindered alcohols are more challenging substrates and often require more forcing conditions.

ParameterRecommended Condition
Temperature 60°C to reflux
Solvent Toluene or DMF
Reaction Time 12 - 24 hours (monitor by TLC/LC-MS)
DPTC Stoichiometry 1.5 - 2.0 equivalents

Q4: How do I remove the 2-mercaptopyridine byproduct?

A4: 2-Mercaptopyridine is a common byproduct of the reaction and can be removed using standard purification techniques.

MethodProcedure
Aqueous Wash During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will deprotonate the acidic 2-mercaptopyridine, making it soluble in the aqueous phase.
Column Chromatography 2-Mercaptopyridine is a relatively polar compound and can be separated from less polar thiocarbonate products by silica gel chromatography.

Q5: Can I use DPTC for the Corey-Winter olefination?

A5: While DPTC can be used to form the necessary thiocarbonate intermediate from a 1,2-diol, thiocarbonyldiimidazole (TCDI) is often preferred as it is considered a safer alternative to other thiocarbonylating agents like thiophosgene. The reaction is stereospecific, with cis-diols giving cis-alkenes and trans-diols giving trans-alkenes.[1][2][3]

Experimental Protocols

General Procedure for the Thiocarbonylation of a Primary or Secondary Alcohol
  • To a stirred solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) is added this compound (DPTC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired O-alkyl thionocarbonate.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in DPTC reactions, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

Thiocarbonylation_Pathway General Thiocarbonylation Pathway Alcohol Alcohol (R-OH) Intermediate Activated Complex Alcohol->Intermediate + DPTC DPTC This compound (DPTC) DPTC->Intermediate DMAP DMAP (catalyst) DMAP->Intermediate Product O-Alkyl Thionocarbonate Intermediate->Product Reaction Byproduct 2-Mercaptopyridine Intermediate->Byproduct Release

Caption: General pathway for the DMAP-catalyzed thiocarbonylation of an alcohol using DPTC.

Caption: A typical experimental workflow for a DPTC-mediated thiocarbonylation reaction.

References

Technical Support Center: Optimizing Reactions with Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di-2-Pyridyl Thionocarbonate (DPTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experiments involving DPTC.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems encountered when using this compound.

Issue: Low Reaction Yield

Low or no yield is a common issue in chemical synthesis. The following guide provides a logical workflow to identify and address the root cause of low yields in DPTC-mediated reactions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Reaction Yield Observed CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Review Workup and Purification Procedure Start->CheckWorkup Moisture Is DPTC or Solvent Anhydrous? CheckReagents->Moisture Temperature Is Reaction Temperature Optimal? CheckConditions->Temperature PurificationLoss Potential Product Loss During Purification? CheckWorkup->PurificationLoss Stoichiometry Are Reactant Ratios Correct? Moisture->Stoichiometry Yes DryReagents Dry Reagents/Solvents Moisture->DryReagents No Stoichiometry->CheckConditions Yes AdjustStoichiometry Adjust Stoichiometry Stoichiometry->AdjustStoichiometry No Time Is Reaction Time Sufficient? Temperature->Time Yes OptimizeTemp Optimize Temperature Temperature->OptimizeTemp No Time->CheckWorkup Yes IncreaseTime Increase Reaction Time Time->IncreaseTime No ModifyPurification Modify Purification Method PurificationLoss->ModifyPurification Yes Success Improved Yield PurificationLoss->Success No DryReagents->CheckConditions AdjustStoichiometry->CheckConditions OptimizeTemp->Time IncreaseTime->CheckWorkup ModifyPurification->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

1. What is the optimal storage condition for this compound?

This compound is sensitive to moisture and heat. It should be stored under an inert atmosphere at 0-10°C.[1] Always allow the reagent to warm to room temperature before opening to prevent moisture condensation.

2. My reaction is sluggish or incomplete. What could be the cause?

A common reason for slow or incomplete reactions is the presence of moisture, which can hydrolyze DPTC. Ensure all glassware is oven-dried and use anhydrous solvents. Another potential cause is suboptimal reaction temperature. While many DPTC reactions proceed at room temperature, some may require gentle heating. Finally, consider the possibility of steric hindrance in your substrates, which might necessitate longer reaction times or the use of a stronger catalyst.

3. I am observing significant side product formation. What are the common side products and how can I minimize them?

In peptide coupling reactions, a potential side reaction is the formation of a thiourea (B124793) byproduct if the amine attacks the thiocarbonyl group of DPTC directly. To minimize this, the carboxylic acid should be pre-activated with DPTC before the addition of the amine. In the synthesis of isothiocyanates from amines, the formation of symmetrical thioureas is a common side reaction. This can often be suppressed by the slow addition of the amine to the DPTC solution.

4. What is the role of 4-(Dimethylamino)pyridine (DMAP) in reactions with DPTC?

DMAP is often used as a nucleophilic catalyst in reactions involving DPTC, such as esterifications and peptide couplings. It reacts with the activated intermediate to form a highly reactive acyl-pyridinium salt, which is then more readily attacked by the nucleophile (e.g., an alcohol or an amine), thereby accelerating the reaction rate.

5. What are the recommended methods for purifying products from reactions involving DPTC?

The primary byproduct of DPTC-mediated reactions is 2-hydroxypyridine, which is water-soluble and can typically be removed by an aqueous workup. The crude product can then be purified by standard techniques such as column chromatography on silica (B1680970) gel, recrystallization, or preparative thin-layer chromatography (TLC).

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of a typical esterification reaction using this compound.

ParameterConditionEffect on YieldTroubleshooting Recommendation
Solvent AnhydrousMaximizes yieldEnsure solvent is properly dried before use.
Protic (e.g., alcohols)Can lead to side reactionsUse aprotic solvents like Dichloromethane or Acetonitrile.
Temperature Room TemperatureGenerally good yieldsFor sterically hindered substrates, consider gentle heating (40-50°C).
Elevated (>60°C)Potential for decompositionMonitor reaction closely and avoid excessive heat.
Catalyst (DMAP) Catalytic amount (0.1 eq)Significantly increases rate and yieldEnsure DMAP is fresh and used in the correct proportion.
No catalystSluggish reaction, low yieldAdd a catalytic amount of DMAP.
Stoichiometry Equimolar DPTC to AcidOptimal for most reactionsFor precious substrates, a slight excess of DPTC (1.1 eq) may be used.
Excess DPTCCan complicate purificationUse near-equimolar amounts where possible.

Experimental Protocols

Detailed Protocol for Peptide Coupling using this compound

This protocol describes the synthesis of a dipeptide as a representative example.

Reaction Scheme:

PeptideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1_COOH R1-COOH Peptide R1-CONH-R2-COOEt R1_COOH->Peptide H2N_R2_COOEt H2N-R2-COOEt H2N_R2_COOEt->Peptide DPTC DPTC DPTC->Peptide DMAP DMAP (cat.) DMAP->Peptide Et3N Et3N Et3N->Peptide Byproduct 2 x 2-Hydroxypyridine + COS

Caption: General scheme for peptide bond formation using DPTC.

Materials:

  • N-protected amino acid (e.g., N-Cbz-L-leucine)

  • Amino acid ester hydrochloride (e.g., Glycine (B1666218) ethyl ester hydrochloride)

  • This compound (DPTC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-Cbz-L-leucine (1.0 eq) in anhydrous DCM, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature for 2 hours.

  • In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (0.9 eq) and triethylamine (1.0 eq) in anhydrous DCM.

  • Add the solution from step 3 to the reaction mixture from step 2.

  • Continue stirring at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting residue can be purified by preparative TLC or column chromatography on silica gel to afford the desired dipeptide. A reported yield for a similar reaction is 90%.

Signaling Pathways and Experimental Workflows

General Reaction Mechanism of DPTC in Peptide Coupling

The following diagram illustrates the proposed mechanism for the activation of a carboxylic acid and subsequent peptide bond formation using this compound.

DPTC_Mechanism CarboxylicAcid R-COOH ActivatedEster Activated Thionocarbonate Intermediate CarboxylicAcid->ActivatedEster + DPTC DPTC This compound DMAP DMAP DMAP->ActivatedEster Catalyst AcylPyridinium Acyl-Pyridinium Salt (Highly Reactive) ActivatedEster->AcylPyridinium Nucleophilic Attack by DMAP AcylPyridinium->DMAP Regenerated Peptide Peptide Bond (R-CO-NH-R') AcylPyridinium->Peptide + R'-NH2 Amine R'-NH2 Byproduct1 2-Hydroxypyridine Peptide->Byproduct1 Byproduct2 COS Peptide->Byproduct2

Caption: Proposed mechanism for DPTC/DMAP mediated peptide coupling.

References

avoiding byproduct formation in Barton-McCombie reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals avoid byproduct formation in Barton-McCombie deoxygenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Barton-McCombie reaction?

A1: The most frequently encountered byproducts include the regenerated starting alcohol, products from the reduction of the thiocarbonyl group to a methylene (B1212753) group, and elimination products, particularly with substrates susceptible to such pathways.[1] In some cases, rearrangement products, though rare, can also be observed.

Q2: Why is my yield low when using a primary alcohol?

A2: Primary alcohols can be problematic substrates for the Barton-McCombie reaction, often requiring higher reaction temperatures and resulting in lower yields.[1][2] This is attributed to the relative instability of primary radicals and the increased reversibility of the initial radical addition to the xanthate derived from a primary alcohol.[1][3]

Q3: What are the main drawbacks of using tributyltin hydride (Bu₃SnH)?

A3: The primary disadvantages of using tributyltin hydride are its high toxicity, cost, and the difficulty in removing tin-containing byproducts from the final reaction mixture.[2][4][5][6] These factors have driven the development of numerous alternative, "tin-free" hydrogen donors.

Q4: Can this reaction be used to deoxygenate tertiary alcohols?

A4: While tertiary alcohols can undergo Barton-McCombie deoxygenation, they are more prone to competing elimination reactions.[7][8] Careful control of reaction conditions, such as using low-temperature initiation methods, can help to minimize this side reaction.[7]

Q5: What is the purpose of the radical initiator (e.g., AIBN)?

A5: The radical initiator, typically azobisisobutyronitrile (AIBN), is used to generate the initial radical species that starts the radical chain reaction.[1][7] Thermal decomposition of AIBN produces radicals that abstract a hydrogen atom from the hydrogen donor (e.g., Bu₃SnH) to form the chain-carrying radical.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant amount of starting alcohol regenerated - Inefficient radical chain propagation.- Hydrogen atom abstraction by the intermediate adduct radical before fragmentation.[1]- Increase the concentration of the hydrogen donor.- Use a more efficient hydrogen donor like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH).- Ensure the reaction is run at an appropriate temperature for efficient initiation and propagation.
Formation of an alkene byproduct (elimination) - Substrate has a leaving group on an adjacent carbon.- Reaction of a vicinal diol-derived bis(xanthate).[5][7]- High reaction temperatures promoting thermal elimination.- For substrates with adjacent leaving groups, consider alternative deoxygenation methods.- When targeting double deoxygenation of vicinal diols to form an alkene, this is the desired outcome.- To avoid elimination, use milder reaction conditions (lower temperature, alternative initiators).
Thiocarbonyl group is reduced to a methylene group - A rare side reaction where the C=S group is fully reduced.[1]- This is more likely to occur with a large excess of the hydrogen donor.[1] Try using a stoichiometric amount of the hydride reagent.
Low or no reaction with a primary alcohol substrate - Higher activation energy for the reaction of primary xanthates.[1][3]- Reversibility of the initial radical addition.[1]- Increase the reaction temperature.- Switch from Bu₃SnH to a more effective hydrogen donor for primary systems, such as tris(trimethylsilyl)silane ((TMS)₃SiH).[1]
Difficulty removing tin byproducts - High polarity and low volatility of organotin salts.[4][5]- Use alternative, tin-free hydrogen donors like silanes (e.g., PMHS, (TMS)₃SiH) or borane (B79455) reagents.[4][9][10]- Employ catalytic amounts of a tin source with a stoichiometric amount of a reducing agent like NaBH₄.[2]- Utilize fluorous tin hydrides for easier separation.

Quantitative Data Summary

The choice of hydrogen donor can significantly impact the efficiency and outcome of the Barton-McCombie reaction. Below is a comparison of common hydrogen donors.

Hydrogen DonorKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Tributyltin hydride (Bu₃SnH) - High reliability and efficiency for a wide range of substrates.- Toxic.- Difficult to remove tin byproducts.[4][5]AIBN, refluxing toluene (B28343) or benzene.
Tris(trimethylsilyl)silane ((TMS)₃SiH) - Non-toxic alternative to tin hydrides.[9]- Particularly effective for primary alcohols.[1]- More expensive than Bu₃SnH.AIBN, refluxing toluene.
Polymethylhydrosiloxane (PMHS) - Inexpensive and non-toxic.[4][7]- Used with a radical source like tributyltin anhydride.[4]- May require a co-initiator or source of tin radicals.AIBN, tributyltin anhydride, refluxing toluene.
Trialkylborane-water complexes - Convenient proton donor system.[4]- May have substrate compatibility issues.Room temperature initiation.
Hypophosphorous acid and its salts - Good results for primary, secondary, and tertiary alcohols.[9]- Can alter the radical chain strength.Typically used with a radical initiator.

Experimental Protocols

Protocol 1: Standard Barton-McCombie Deoxygenation using Tributyltin Hydride

This protocol is a general procedure for the deoxygenation of a secondary alcohol.

Step 1: Formation of the Xanthate Ester

  • To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.

  • Stir at room temperature for 2 hours.

  • Add methyl iodide (1.5 equiv) and continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude xanthate by flash column chromatography.

Step 2: Deoxygenation

  • Dissolve the purified xanthate (1.0 equiv) in degassed toluene.

  • Add tributyltin hydride (1.2 equiv) and AIBN (0.1 equiv).

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile (B52724) and washed with hexane, or treated with a solution of potassium fluoride.

Protocol 2: Tin-Free Barton-McCombie Deoxygenation using Tris(trimethylsilyl)silane (TTMSS)

This protocol is particularly useful for substrates where tin contamination is a concern or for less reactive primary alcohols.

Step 1: Formation of the Thiocarbonyl Derivative (e.g., Phenyl Thionocarbonate)

  • To a solution of the alcohol (1.0 equiv) and pyridine (B92270) (1.5 equiv) in dichloromethane (B109758) at 0 °C, add phenyl chlorothionoformate (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench with water and extract with dichloromethane.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Step 2: Deoxygenation

  • Dissolve the purified phenyl thionocarbonate (1.0 equiv) and tris(trimethylsilyl)silane ((TMS)₃SiH, 1.5 equiv) in degassed toluene.

  • Add AIBN (0.2 equiv).

  • Heat the mixture to 80-90 °C and stir for 2-6 hours until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the deoxygenated product.

Visualizations

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN R_radical R• AIBN->R_radical Δ Bu3Sn_radical_init Bu₃Sn• R_radical->Bu3Sn_radical_init + Bu₃SnH - RH Bu3SnH_init Bu₃SnH Xanthate R'-O-C(=S)SMe Adduct_radical R'-O-C(S•-SnBu₃)SMe Bu3Sn_radical_init->Adduct_radical Xanthate->Adduct_radical + Bu₃Sn• Alkyl_radical R'• Adduct_radical->Alkyl_radical Fragmentation Product R'-H Alkyl_radical->Product + Bu₃SnH - Bu₃Sn• Bu3Sn_radical_prop Bu₃Sn• Bu3Sn_radical_prop->Xanthate Bu3SnH_prop Bu₃SnH

Caption: The catalytic cycle of the Barton-McCombie reaction.

Byproduct_Formation cluster_desired Desired Pathway cluster_byproduct Byproduct Pathways Start Intermediate Adduct Radical [R'-O-C(S•-SnBu₃)SMe] Alkyl_radical Alkyl Radical (R'•) Start->Alkyl_radical Fragmentation Regenerated_Alcohol Regenerated Alcohol Start->Regenerated_Alcohol H-atom abstraction before fragmentation Deoxygenated_Product Deoxygenated Product (R'-H) Alkyl_radical->Deoxygenated_Product + H Donor Elimination_Product Elimination Product Alkyl_radical->Elimination_Product β-scission of adjacent leaving group

Caption: Key branching point leading to desired product vs. byproducts.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Substrate Identify Substrate Type (1°, 2°, 3°, other functionality) Start->Check_Substrate Primary_OH Primary Alcohol? Check_Substrate->Primary_OH Yes Tertiary_OH Tertiary Alcohol or Elimination-Prone? Check_Substrate->Tertiary_OH No Primary_OH->Tertiary_OH No Sol_Primary Increase Temperature Use (TMS)₃SiH Primary_OH->Sol_Primary Yes Tin_Issues Tin Removal Issues? Tertiary_OH->Tin_Issues No Sol_Tertiary Use Low-Temp Initiation Tertiary_OH->Sol_Tertiary Yes Sol_Tin Use Tin-Free H-Donor (e.g., Silanes) Tin_Issues->Sol_Tin Yes Optimize Optimize Reagent Stoichiometry and Reaction Time Tin_Issues->Optimize No

Caption: A workflow for troubleshooting common Barton-McCombie issues.

References

Technical Support Center: Workup of Di-2-Pyridyl Thionocarbonate (DPT) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving Di-2-Pyridyl Thionocarbonate (DPT).

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the workup of your DPT reaction.

Issue 1: Presence of a Water-Soluble Impurity in the Crude Product

Question: After my reaction with this compound, I have a persistent impurity in my crude product that seems to have some water solubility. How can I effectively remove it?

Answer:

The most common byproduct in DPT-mediated reactions is 2-hydroxypyridine (B17775), which is liberated from the DPT reagent upon reaction with a nucleophile. 2-Hydroxypyridine is known to be water-soluble, which allows for its efficient removal through an aqueous workup.

Recommended Protocol: Aqueous Workup

A standard aqueous workup is typically sufficient to remove the 2-hydroxypyridine byproduct.

Detailed Methodology:

  • Quenching (Optional but Recommended): If unreacted DPT is suspected, the reaction can be quenched by the addition of a primary or secondary amine (e.g., a few drops of piperidine (B6355638) or morpholine) to consume the excess reagent.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate any remaining acidic starting materials and the 2-hydroxypyridine byproduct, increasing their solubility in the aqueous layer. Repeat the wash 2-3 times.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Issue 2: Difficulty in Purifying the Product by Column Chromatography

Question: My crude product, obtained after a DPT reaction and aqueous workup, is still impure and proving difficult to purify by flash column chromatography. What could be the issue and how can I optimize the purification?

Answer:

Challenges in chromatographic purification after a DPT reaction can arise from several factors, including the presence of closely eluting impurities or unreacted starting materials. The polarity of the desired product and any remaining byproducts will dictate the optimal chromatographic conditions.

Troubleshooting Steps:

  • Byproduct Identification: The primary byproduct, 2-hydroxypyridine, is relatively polar. If the aqueous workup was incomplete, it might still be present. Other potential byproducts could include unreacted starting materials or side-products from the reaction itself.

  • TLC Analysis: Before attempting column chromatography, perform a thorough Thin Layer Chromatography (TLC) analysis using various solvent systems to identify a system that provides good separation between your desired product and the impurities. A good target Rf value for the product is typically around 0.3.

  • Solvent System Optimization: For non-polar to moderately polar compounds, a hexane/ethyl acetate gradient is often a good starting point. For more polar compounds, consider using a dichloromethane/methanol system. If your compound is basic, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape and prevent streaking.[1]

Recommended Protocol: Flash Column Chromatography

Detailed Methodology:

  • Column Packing: Dry pack the column with silica (B1680970) gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel ("dry loading"). Dry loading is often preferred as it can lead to better separation.

  • Elution: Start with a low polarity solvent system and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Flash Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase (Eluent) Start with a non-polar system (e.g., 100% Hexane) and gradually increase polarity with a more polar solvent (e.g., Ethyl Acetate).
Gradient Profile A linear gradient from 0% to 50% Ethyl Acetate in Hexane over 20-30 column volumes is a common starting point.
Loading Technique Dry loading is often recommended for better resolution.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should expect in the workup of a this compound reaction?

A1: The main byproduct is 2-hydroxypyridine, which is formed as a leaving group from the DPT molecule during the reaction. It is a water-soluble compound.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted DPT can often be removed by flash column chromatography. Alternatively, it can be quenched by adding a small amount of a nucleophilic amine, such as piperidine or morpholine, at the end of the reaction. The resulting thiocarbamate is typically easier to separate from the desired product.

Q3: Is an acidic workup suitable for reactions involving this compound?

A3: An acidic workup is generally not recommended as the first step, especially if your desired product contains acid-sensitive functional groups. Furthermore, the pyridyl groups in DPT and the 2-hydroxypyridine byproduct can be protonated, which might complicate the extraction process. A mild basic wash (e.g., saturated NaHCO₃) is usually more effective for removing the 2-hydroxypyridine byproduct.

Q4: My product appears to be degrading during the workup. What could be the cause?

A4: Product degradation during workup can be due to several factors, including sensitivity to pH changes, prolonged exposure to air or light, or instability on silica gel during chromatography. If you suspect degradation, try to minimize the workup time, use degassed solvents, and consider alternative purification methods such as crystallization or preparative TLC. For compounds that are unstable on silica, using a different stationary phase like alumina (B75360) might be beneficial.

Q5: What is a typical yield I can expect after a DPT reaction and subsequent purification?

A5: The yield is highly dependent on the specific reaction, the nature of the substrates, and the efficiency of the purification. However, for many esterification and amidation reactions using DPT, yields after purification can range from good to excellent, often in the 70-95% range. It is always recommended to refer to literature examples for similar transformations to get a better estimate of the expected yield.

III. Visualizing the Workup Process

Diagram 1: General Workflow for DPT Reaction Workup

DPT_Workup_Workflow reaction DPT Reaction Mixture quench Quenching (Optional) reaction->quench 1. dilute Dilution with Organic Solvent quench->dilute 2. wash Aqueous Wash (e.g., NaHCO3) dilute->wash 3. separate Separatory Funnel Phase Separation wash->separate 4. organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Byproducts) separate->aqueous_layer dry Drying (e.g., Na2SO4) organic_layer->dry 5. concentrate Solvent Removal dry->concentrate 6. crude Crude Product concentrate->crude 7. purify Purification (e.g., Chromatography) crude->purify 8. product Pure Product purify->product 9. Troubleshooting_Logic start Problem with Crude Product (Post-Workup) check_workup Was the aqueous workup thorough? start->check_workup incomplete_workup Incomplete Byproduct Removal check_workup->incomplete_workup No check_tlc Is TLC separation adequate? check_workup->check_tlc Yes repeat_wash Perform additional aqueous washes. incomplete_workup->repeat_wash repeat_wash->check_tlc poor_separation Poor TLC Separation check_tlc->poor_separation No product_instability Is the product unstable? check_tlc->product_instability Yes optimize_solvent Optimize chromatography solvent system. poor_separation->optimize_solvent pure_product Successful Purification optimize_solvent->pure_product alternative_purification Consider alternative purification methods. product_instability->alternative_purification Yes product_instability->pure_product No alternative_purification->pure_product

References

Technical Support Center: Di-2-Pyridyl Thionocarbonate (DPTC) Reactivity and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di-2-Pyridyl Thionocarbonate (DPTC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving DPTC.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPTC) and what are its primary applications?

A1: this compound (DPTC) is a versatile reagent primarily used in organic synthesis. Its key applications include the preparation of isothiocyanates from primary amines and the synthesis of carbodiimides from N,N'-disubstituted thioureas. It serves as a safer alternative to the highly toxic thiophosgene.

Q2: How does the choice of solvent affect the reactivity of DPTC?

A2: The solvent plays a crucial role in DPTC-mediated reactions by influencing the solubility of reactants, the stability of intermediates, and the overall reaction rate. The polarity and proticity of the solvent can significantly impact the reaction outcome. For instance, polar aprotic solvents are often preferred as they can solvate charged intermediates effectively without interfering with the nucleophilic attack of the amine.

Q3: What are the most commonly recommended solvents for reactions involving DPTC?

A3: While the optimal solvent is substrate-dependent, common choices include polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF). The selection should be based on the specific reactants and the desired reaction kinetics.

Q4: Can I use protic solvents for my reaction with DPTC?

A4: Protic solvents (e.g., alcohols, water) are generally not recommended for reactions involving DPTC and amines. The lone pair of electrons on the solvent's heteroatom can compete with the amine nucleophile, potentially leading to undesired side products and reduced yields.

Q5: My reaction with DPTC is sluggish. What can I do to improve the reaction rate?

A5: If your reaction is slow, consider the following:

  • Solvent Choice: Switching to a more polar aprotic solvent, such as DMF, can sometimes accelerate the reaction by better stabilizing charged intermediates.

  • Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious as this may also promote side reactions.

  • Catalyst: For certain reactions, such as the synthesis of carbodiimides, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial.

Troubleshooting Guides

Issue 1: Low Yield of Isothiocyanate

Symptoms:

  • The desired isothiocyanate product is obtained in a lower-than-expected yield.

  • Significant amounts of starting amine remain unreacted.

  • Formation of a significant amount of urea (B33335) byproduct.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Solvent Choice The polarity of the solvent may not be optimal for the reaction. If using a nonpolar solvent, switch to a polar aprotic solvent like THF or DCM. If the reaction is still slow, consider a more polar solvent like DMF.
Presence of Water or Protic Impurities Ensure all reactants and the solvent are anhydrous. Water can hydrolyze DPTC and react with the isothiocyanate product. Use freshly distilled solvents and dry glassware.
Low Nucleophilicity of the Amine For electron-deficient amines, the reaction may be inherently slow. Consider increasing the reaction temperature or using a more polar solvent (e.g., DMF) to facilitate the reaction.
Side Reaction to Form Urea This can occur if the isothiocyanate product reacts with the starting amine. Ensure a slight excess of DPTC is used and that the reaction is monitored closely to avoid prolonged reaction times after completion.
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • Multiple spots are observed on TLC analysis in addition to the desired product.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

CauseSuggested Solution
Reaction with Solvent If using a potentially reactive solvent, consider switching to a more inert one. For example, if you suspect your solvent has nucleophilic impurities, use a freshly purified, non-nucleophilic solvent like THF or Toluene.
Decomposition of DPTC or Product High reaction temperatures can lead to the decomposition of the reagent or the product. Try running the reaction at a lower temperature for a longer period.
Reaction with Atmospheric Moisture Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of moisture, which can lead to the formation of byproducts.

Experimental Protocols

General Protocol for the Synthesis of Isothiocyanates using DPTC

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF, DCM, or DMF; see table below for guidance).

  • Addition of DPTC: To the stirred solution, add this compound (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired isothiocyanate.

Illustrative Solvent Screening Data for Isothiocyanate Synthesis (Hypothetical Data)

EntrySolventDielectric ConstantAmine SubstrateReaction Time (h)Yield (%)
1Toluene2.4Aniline2445
2DCM9.1Aniline885
3THF7.5Aniline1282
4MeCN37.5Aniline690
5DMF38.34-Nitroaniline1275
6DCM9.14-Nitroaniline4830

This table presents hypothetical data for illustrative purposes to guide solvent selection.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Select Primary Amine and Anhydrous Solvent add_dptc Add DPTC (1.1 eq) start->add_dptc Dissolve monitor Monitor by TLC/LC-MS add_dptc->monitor Stir at RT concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Column Chromatography concentrate->purify end Isolated Isothiocyanate purify->end troubleshooting_low_yield start Low Yield of Isothiocyanate cause1 Inappropriate Solvent? start->cause1 cause2 Presence of Water? start->cause2 cause3 Slow Reaction? start->cause3 solution1 Switch to a more polar aprotic solvent (e.g., MeCN, DMF) cause1->solution1 Yes solution2 Use anhydrous solvents and dried glassware cause2->solution2 Yes solution3 Increase temperature or use a more polar solvent cause3->solution3 Yes

temperature optimization for Di-2-Pyridyl Thionocarbonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Di-2-Pyridyl Thionocarbonate (DPTC) in chemical synthesis, with a specific focus on temperature optimization to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: this compound should be stored at temperatures between -20°C and 10°C.[1][2] It is also noted to be sensitive to moisture and heat, so storage under an inert gas is recommended.[2]

Q2: At what temperature do this compound reactions typically run?

A2: Many reactions involving DPTC for the formation of esters or amides are conducted at room temperature.[3] However, the optimal temperature can be influenced by the specific substrates and the presence of catalysts like DMAP. For certain applications, such as the dehydration of aldoximes, refluxing in a solvent like toluene (B28343) may be necessary.

Q3: How does temperature affect the stability of DPTC?

A3: DPTC has a melting point in the range of 94-98°C.[1] Above this temperature, and even at elevated temperatures below the melting point, thermal decomposition can occur, potentially leading to undesired byproducts and reduced yield. The material is also heat-sensitive, which implies that prolonged exposure to high temperatures should be avoided.[2]

Q4: Can temperature influence the reaction rate and yield?

A4: Yes, as with most chemical reactions, temperature is a critical parameter. Increasing the temperature can lead to faster reaction rates. However, for DPTC reactions, this can also increase the rate of side reactions or decomposition of the reagent or products.[4] Conversely, running the reaction at a lower temperature may improve selectivity and yield by minimizing unwanted pathways, though it may require longer reaction times.[5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Temperature Considerations
Low or No Product Yield 1. Reaction temperature is too low. - Gradually increase the reaction temperature in 5-10°C increments. - Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. - For sterically hindered substrates, refluxing may be necessary, but monitor for decomposition.
2. Decomposition of DPTC or product at elevated temperatures. - If the reaction is run at an elevated temperature, try reducing it to room temperature or even 0°C.[5] - Consider a solvent with a lower boiling point to limit the maximum reaction temperature.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to side reactions. - Lower the reaction temperature. Many DPTC-mediated couplings proceed cleanly at room temperature.[3] - Ensure uniform temperature distribution with adequate stirring to avoid localized "hot spots."
2. Instability of intermediates or products at the reaction temperature. - Attempt the reaction at a lower temperature for a longer duration. - Isolate the intermediate 2-pyridyl ester at a low temperature before reacting it with the nucleophile in a subsequent step.
Reaction Stalls or is Incomplete 1. Insufficient thermal energy for the reaction to proceed to completion. - If the reaction is running at room temperature, gently warm the mixture (e.g., to 40-50°C) and monitor for progress. - If using a catalyst like DMAP, ensure it is present in the correct amount, as temperature and catalyst concentration can be interdependent.
Tarring or Polymerization 1. Excessive heat leading to uncontrolled side reactions. - Immediately reduce the reaction temperature. An ice bath can be used to quench exothermic events. - This is particularly crucial in acid-catalyzed reactions where substrates might be sensitive.[5]

Experimental Protocols

General Procedure for Amide Coupling at Room Temperature

This protocol is adapted from a procedure for peptide synthesis.[3]

  • Activation: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane). Add this compound (1.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05-0.1 eq).

  • Temperature Control: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the formation of the active 2-pyridyl ester intermediate by TLC or LC-MS. This step typically takes 1-2 hours.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.

  • Workup: Upon completion, the solvent is evaporated, and the crude product is purified by an appropriate method such as column chromatography or recrystallization.

Visualizing Reaction Workflows

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Temperature Control & Monitoring cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Completion & Workup A Carboxylic Acid + DPTC + DMAP in Dichloromethane B Stir at Room Temperature (20-25°C) A->B C Monitor via TLC/LC-MS B->C 1-2 hours D Add Amine E Stir at Room Temperature D->E F Monitor for Completion E->F 2-4 hours G Evaporate Solvent & Purify F->G

Caption: Workflow for a typical room temperature DPTC-mediated amide coupling.

troubleshooting_logic start Reaction Outcome? low_yield Low Yield / Incomplete start->low_yield byproducts Byproducts / Tarring start->byproducts increase_temp Action: Increase Temperature (e.g., to 40°C) low_yield->increase_temp Possible Cause: Temp too low decrease_temp Action: Decrease Temperature (e.g., to 0°C or RT) byproducts->decrease_temp Possible Cause: Temp too high monitor Monitor Progress (TLC/LC-MS) increase_temp->monitor decrease_temp->monitor

Caption: A logical flow for troubleshooting temperature-related issues in DPTC reactions.

References

Technical Support Center: Troubleshooting Low Yields in Thiocarbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiocarbonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for various thiocarbonylating agents and substrate types.

Frequently Asked Questions (FAQs)

Q1: My thiocarbonylation reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the general factors I should investigate?

A low yield in thiocarbonylation reactions can often be attributed to several key factors:

  • Reagent Quality: The purity and reactivity of the thiocarbonylating agent are paramount. Reagents like Lawesson's Reagent can degrade with exposure to moisture. It is advisable to use freshly opened or properly stored reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice can significantly influence the reaction outcome. Many thiocarbonylation reactions require elevated temperatures to proceed at an appreciable rate.

  • Substrate Reactivity: The electronic and steric properties of the starting material can affect its reactivity. Electron-rich carbonyls are generally more reactive towards thionation.

  • Stoichiometry: The ratio of the thiocarbonylating agent to the substrate is crucial. While stoichiometric amounts are often a good starting point, an excess of the thionating agent may be required to drive the reaction to completion.

  • Moisture: The presence of water can deactivate many thiocarbonylating agents, leading to reduced yields. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions in thiocarbonylation?

Side reactions can significantly reduce the yield of the desired thiocarbonyl compound. Common side products and their causes include:

  • Unreacted Starting Material: This is often due to incomplete reaction (see Q1).

  • Phosphorus-Containing Byproducts: When using reagents like Lawesson's Reagent or P₄S₁₀, phosphorus-containing byproducts are formed, which can be difficult to separate from the desired product.

  • Decomposition of Starting Material or Product: Some substrates or products may be unstable under the reaction conditions, especially at elevated temperatures.

  • Hydrolysis of the Product: If water is present during workup, the thiocarbonyl compound can hydrolyze back to the corresponding carbonyl compound.

Q3: How can I effectively remove the phosphorus-containing byproducts from my reaction mixture after using Lawesson's Reagent?

A common challenge with Lawesson's Reagent is the removal of a six-membered ring phosphorus byproduct which often has a similar polarity to the desired product, making purification by column chromatography difficult.[1] A chemical treatment of the crude reaction mixture before purification can simplify this process. By adding an alcohol, such as ethanol (B145695) or ethylene (B1197577) glycol, and heating the mixture, the byproduct is converted into a more polar species that is more easily separated during aqueous workup or chromatography.[1][2]

Troubleshooting Guides by Reagent

Lawesson's Reagent

Lawesson's Reagent (LR) is a widely used thionating agent, but its application can present challenges.

Problem: Low or No Conversion of Starting Material

Potential CauseRecommended Solution
Degraded Lawesson's Reagent Use a fresh batch of LR or a recently opened bottle. Store LR under anhydrous conditions to prevent decomposition.
Insufficient Reaction Temperature Most reactions with LR require heating. Refluxing in a solvent like toluene (B28343) or xylene is common.[2]
Inadequate Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, extend the reaction time.
Sub-optimal Solvent The choice of solvent can impact the solubility of reagents and the reaction rate. Toluene, xylene, and THF are commonly used.

Problem: Difficult Purification and Low Isolated Yield

Potential CauseRecommended Solution
Co-elution with Phosphorus Byproduct After the reaction is complete, cool the mixture and add an excess of ethanol or ethylene glycol. Reflux for 1-2 hours to convert the byproduct to a more polar species before aqueous workup and chromatography.[1][2]
Product Loss During Workup Ensure thorough extraction of the product from the aqueous layer. Use multiple extractions with a suitable organic solvent.
Phosphorus Pentasulfide (P₄S₁₀)

P₄S₁₀ is a powerful but sometimes aggressive thionating agent.

Problem: Low Yield and Formation of Insoluble Materials

Potential CauseRecommended Solution
Low Solubility of P₄S₁₀ P₄S₁₀ has low solubility in many organic solvents. Using a co-solvent like hexamethyldisiloxane (B120664) (HMDO) can improve its reactivity and the overall yield.[3]
Harsh Reaction Conditions P₄S₁₀ often requires high temperatures, which can lead to substrate or product decomposition. Consider using a milder reagent like Lawesson's Reagent if possible.
Complex Byproduct Formation The use of P₄S₁₀ can lead to a complex mixture of byproducts. The addition of HMDO can result in the formation of more easily removable trimethylsilylated phosphates or thiophosphates.[3]

Troubleshooting by Substrate Type

Thiocarbonylation of Amides to Thioamides

Problem: Incomplete Conversion of a Sterically Hindered Amide

Potential CauseRecommended Solution
Steric Hindrance Increase the reaction temperature and/or reaction time. Consider using a more reactive thionating agent. Microwave-assisted synthesis can sometimes improve yields for hindered substrates.
Low Nucleophilicity of Amide For less reactive amides, a more forceful thionating agent like P₄S₁₀ might be necessary.
Thiocarbonylation of Ketones to Thioketones

Problem: Formation of Dimeric or Trimeric Side Products

Potential CauseRecommended Solution
High Reactivity of Thioketone Thioketones can be highly reactive and may undergo self-condensation reactions. Use dilute reaction conditions and purify the product promptly after the reaction is complete.
Presence of Acidic or Basic Impurities Ensure all reagents and solvents are neutral to avoid catalyzing side reactions.
Thiocarbonylation of Esters/Lactones to Thioesters/Thiolactones

Problem: Low Reactivity of the Ester/Lactone

Potential CauseRecommended Solution
Lower Reactivity Compared to Amides/Ketones Esters and lactones are generally less reactive towards thionation than amides or ketones.[4] Higher temperatures, longer reaction times, and a larger excess of the thionating agent may be required.
Reagent Choice While Lawesson's Reagent can be effective, the combination of P₄S₁₀ and HMDO has been reported to give comparable or superior yields for the thionation of esters and lactones.[3]

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Thiocarbonylation of Styrene with CO₂ [5]

EntryLigandSolventReductantYield of Branched Thioester (%)Yield of Linear Thioester (%)
1NoneNMPPhSiH₃00
2PCy₃NMPPhSiH₃4812
3XantphosNMPPhSiH₃1536
4PdCl₂(PCy₃)₂NMPPhSiH₃6510
5L1NMPPhSiH₃84<1
6L1ToluenePhSiH₃55<1
7L1CH₃CNPhSiH₃3020
8L1DMFPhSiH₃60<1
9L1DMSOPhSiH₃40<1
10L1NMPH₂00
11L1*NMPPMHS35<1

*L1 is a specific N-P type carbazole-derived ligand. Reaction conditions: Styrene (0.2 mmol), Thiol (1.7 equiv.), Pd Catalyst (5.0 mol%), Ligand (10.0 mol%), Reductant (1.8 equiv.), CO₂ (20 bar), Solvent (0.5 mL), 80 °C, 18 h.

Experimental Protocols

Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent [3]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amide (1.0 eq.) and Lawesson's Reagent (0.5 - 0.6 eq.).

  • Solvent Addition: Add anhydrous toluene or tetrahydrofuran (B95107) (THF) to the flask.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup (Byproduct Removal): Once the starting material is consumed, cool the reaction mixture to room temperature. Add ethanol (approximately 2 mL per mmol of starting amide) and heat the mixture to reflux for 1-2 hours.

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Palladium-Catalyzed Thiocarbonylation of an Alkene with CO₂ [5]

  • Setup: In a nitrogen-filled glovebox, add the alkene (0.2 mmol), thiol (0.34 mmol, 1.7 equiv.), palladium catalyst (e.g., PdCl₂(PCy₃)₂, 0.01 mmol, 5.0 mol%), and ligand (0.02 mmol, 10.0 mol%) to a 4 mL sealing tube equipped with a magnetic stirring bar.

  • Reagent Addition: Add the reductant (e.g., PhSiH₃, 0.36 mmol, 1.8 equiv.) and N-methylpyrrolidone (NMP, 0.5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in an autoclave. Purge the autoclave three times with CO₂ gas, then pressurize to 20 bar. Heat the autoclave to 80 °C for 18 hours with stirring.

  • Workup: After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Analysis and Purification: The reaction mixture can be analyzed by GC-MS to determine the yield. The product can be purified by silica gel column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Thiocarbonylation reagent Check Reagent Quality (Purity, Age, Storage) start->reagent conditions Optimize Reaction Conditions (Temperature, Time, Solvent) start->conditions stoichiometry Verify Stoichiometry (Excess of Thionating Agent?) start->stoichiometry purification Investigate Purification Step (Byproduct Removal, Product Stability) start->purification improve_reagent Use Fresh/Purified Reagent reagent->improve_reagent Degraded or Impure? improve_conditions Increase Temp/Time, Screen Solvents conditions->improve_conditions Sub-optimal? improve_stoichiometry Increase Equivalents of Thionating Agent stoichiometry->improve_stoichiometry Incomplete Conversion? improve_purification Implement Byproduct Quench, Optimize Chromatography purification->improve_purification Difficult Separation?

Caption: A troubleshooting workflow for addressing low yields.

Lawesson_Byproduct_Removal start Crude Reaction Mixture (Product + LR Byproduct) treatment Add Ethanol or Ethylene Glycol and Heat start->treatment conversion Byproduct Converted to Polar Species treatment->conversion workup Aqueous Workup conversion->workup separation Easy Separation of Product and Byproduct workup->separation purified Purified Product separation->purified

Caption: Workflow for removing Lawesson's Reagent byproducts.

References

Validation & Comparative

A Safer and Efficient Alternative for Thiocarbonylation: A Comparative Guide to Di-2-Pyridyl Thionocarbonate and Thiophosgene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to ensuring safety, efficiency, and reproducibility in chemical synthesis. This guide provides a comprehensive comparison of Di-2-Pyridyl Thionocarbonate (DPT) and the traditional thiocarbonylating agent, thiophosgene (B130339), with a focus on their application in the synthesis of thioureas. We present a detailed analysis of their performance, safety profiles, and experimental protocols to inform your selection of the most suitable reagent for your research needs.

The introduction of a thiocarbonyl group is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active compounds and functional materials. For decades, thiophosgene (CSCl₂) has been a workhorse reagent for this purpose. However, its extreme toxicity and hazardous nature have necessitated the search for safer and more user-friendly alternatives. This compound (DPT) has emerged as a promising substitute, offering a milder and safer profile without compromising reactivity.

Performance Comparison in Thiourea (B124793) Synthesis

FeatureThis compound (DPT)Thiophosgene
Typical Yields Good to excellentLow to quantitative
Reaction Conditions Typically room temperature to mild heatingOften requires low temperatures (0 °C to room temperature) and careful control of addition.
Reaction Time Varies, can be rapidGenerally fast, but requires careful monitoring
Byproducts 2-HydroxypyridineHydrogen Chloride (HCl)
Work-up Aqueous extraction to remove 2-hydroxypyridineNeutralization of HCl with a base, followed by extraction

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing chemical reactions. Below are representative protocols for the synthesis of N,N'-disubstituted thioureas using both DPT and thiophosgene.

Protocol 1: Synthesis of N,N'-bis(2-dimethylaminophenyl)thiourea using a DPT analogue (1,1'-Thiocarbonyldiimidazole)

This protocol, using a close analogue of DPT, illustrates a common procedure for thiourea synthesis with this class of reagents.

Materials:

Procedure:

  • To a stirred solution of 1,1'-thiocarbonyldiimidazole (2.2 mmol) in CH₂Cl₂ (5 mL), a solution of 2-amino-N,N'-dimethylaniline (4.3 mmol) in CH₂Cl₂ (5 mL) is added.

  • The resulting solution is heated at 323 K (50 °C) overnight.

  • An additional 50 mL of CH₂Cl₂ is added to the pale-yellow solution.

  • The solution is washed with deionized water (3 x 60 mL).

  • The organic layer is dried over Na₂SO₄ and evaporated to dryness under vacuum.

  • The obtained solid is solubilized in a minimum amount of CH₂Cl₂ (ca. 5 mL) and excess diethyl ether is added.

  • The solution is stored at 253 K (-20 °C) to afford the product as an off-white powder.

Yield: 70%[1]

Protocol 2: Synthesis of Thioureas using Thiophosgene

This general procedure outlines the synthesis of thioureas from primary amines and thiophosgene.

Materials:

  • Primary amine

  • Thiophosgene

  • Anhydrous solvent (e.g., chloroform, benzene)

  • Base (e.g., pyridine (B92270), triethylamine, or excess primary amine)

Procedure:

  • A solution of the primary amine in an anhydrous solvent is prepared.

  • Thiophosgene is added dropwise to the amine solution, typically at 0 °C to room temperature.

  • A base is present in the reaction mixture to neutralize the hydrogen chloride byproduct. Often, an excess of the primary amine is used for this purpose.

  • The reaction mixture is stirred for a period of time, which can range from a few hours to overnight, depending on the reactivity of the amine.

  • Upon completion, the reaction mixture is typically washed with water and dilute acid to remove the amine salt and any remaining base.

  • The organic layer is dried and the solvent is removed under reduced pressure to yield the thiourea product, which may require further purification by crystallization or chromatography.

Yields: Reported yields for thiourea synthesis using thiophosgene can vary widely, from low to moderate (up to 66%) to high or even quantitative, depending on the specific substrates and reaction conditions.[2]

Safety and Handling

A critical differentiator between DPT and thiophosgene is their safety profile.

This compound (DPT):

  • Is a stable, crystalline solid, making it easy to handle and weigh.

  • It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Thiophosgene:

  • Is a highly toxic, volatile, and corrosive red liquid.

  • It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation can be fatal.

  • Requires stringent safety precautions, including working in a well-ventilated fume hood, using specialized PPE, and having emergency procedures in place.

  • Reacts with water and moisture, releasing toxic gases.

Reaction Mechanisms and Byproducts

The reaction pathways for both reagents in the synthesis of thioureas from primary amines are depicted below.

Thiourea_Synthesis cluster_DPT This compound (DPT) Pathway cluster_Thiophosgene Thiophosgene Pathway DPT DPT Intermediate_DPT Isothiocyanate (R-N=C=S) DPT->Intermediate_DPT + R-NH2 - 2-Hydroxypyridine Byproduct_DPT 2-Hydroxypyridine Amine1_DPT R-NH2 Thiourea_DPT N,N'-Disubstituted Thiourea Intermediate_DPT->Thiourea_DPT + R'-NH2 Amine2_DPT R'-NH2 Thiophosgene Thiophosgene Intermediate_Thio Thiocarbamoyl Chloride (R-NH-C(=S)Cl) Thiophosgene->Intermediate_Thio + R-NH2 - HCl Byproduct_Thio HCl Amine1_Thio R-NH2 Thiourea_Thio N,N'-Disubstituted Thiourea Intermediate_Thio->Thiourea_Thio + R'-NH2 - HCl Amine2_Thio R'-NH2

Caption: Reaction pathways for thiourea synthesis.

The byproduct of the DPT reaction is 2-hydroxypyridine, a water-soluble and relatively benign compound that can be easily removed by aqueous extraction.[3][4] In contrast, the thiophosgene reaction generates hydrogen chloride (HCl), a corrosive acid that requires neutralization with a base, adding an extra step to the work-up procedure and potentially complicating the purification of acid-sensitive products.

Logical Workflow for Reagent Selection

The choice between DPT and thiophosgene for thiocarbonylation can be guided by a logical workflow that considers the specific requirements of the synthesis.

Reagent_Selection Start Start: Need for Thiocarbonylation Safety High Priority on Safety and Ease of Handling? Start->Safety Substrate Substrate Sensitivity to Harsh Conditions? Safety->Substrate Yes Thiophosgene Consider Thiophosgene (with caution) Safety->Thiophosgene No DPT Use this compound (DPT) Substrate->DPT Yes Substrate->Thiophosgene No End_DPT End DPT->End_DPT End_Thio End Thiophosgene->End_Thio

Caption: Decision workflow for thiocarbonylating agent selection.

Conclusion

This compound stands out as a superior alternative to thiophosgene for thiocarbonylation reactions, particularly in the context of modern drug discovery and development where safety and efficiency are paramount. Its solid nature, ease of handling, and the generation of a benign, easily removable byproduct make it a highly attractive reagent. While thiophosgene may still find application in specific, well-controlled industrial processes, the significant safety concerns associated with its use make DPT the recommended choice for general laboratory synthesis. The adoption of safer reagents like DPT not only protects researchers but also contributes to a more sustainable and responsible practice of chemical synthesis.

References

A Comparative Guide to Thiocarbonylating Agents: Di-2-Pyridyl Thionocarbonate vs. 1,1'-Thiocarbonyldiimidazole

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, the selective deoxygenation of alcohols and the stereospecific synthesis of olefins are pivotal transformations. Two key reagents that facilitate these reactions through the formation of thiocarbonyl derivatives are Di-2-Pyridyl Thionocarbonate (DPT) and 1,1'-Thiocarbonyldiimidazole (B131065) (TCDI). This guide provides a detailed comparison of their performance in the Barton-McCombie deoxygenation and Corey-Winter olefination reactions, supported by experimental data and protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compound (DPT)1,1'-Thiocarbonyldiimidazole (TCDI)
Primary Applications Formation of thiocarbonates for deoxygenation and olefination reactions. Also used in peptide synthesis.Formation of thiocarbonylimidazolides and cyclic thionocarbonates for deoxygenation and olefination reactions.[1][2]
Reactivity The reactivity is influenced by the 2-pyridyl leaving group.Highly reactive due to the facile displacement of the imidazole (B134444) groups.[3] Considered a safer alternative to thiophosgene.[3]
Substrate Scope Broad applicability for various alcohols.Particularly effective for the deoxygenation of primary and sensitive alcohol substrates.[1]
Byproducts 2-HydroxypyridineImidazole
Handling and Safety Stable solid.Stable solid, but moisture-sensitive. Offers a significant safety advantage over the highly toxic thiophosgene.[3]

Performance in Key Synthetic Transformations

Barton-McCombie Deoxygenation

The Barton-McCombie reaction is a radical-mediated deoxygenation of an alcohol, which proceeds via a thiocarbonyl derivative.[1] Both DPT and TCDI are effective in the initial thiocarbonylation step.

1,1'-Thiocarbonyldiimidazole (TCDI) is well-documented for this transformation, especially for substrates sensitive to harsh conditions. The formation of the thiocarbonylimidazolide is typically efficient, and the subsequent radical reduction proceeds smoothly. TCDI is noted to be particularly advantageous for the deoxygenation of primary alcohols.[1]

While specific quantitative data for a direct comparison in the same system is limited in readily available literature, the general efficiency of TCDI is highlighted in numerous publications. For instance, the deoxygenation of primary hydroxyl groups using TCDI followed by reduction with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) can achieve yields of up to 95%.[1]

Corey-Winter Olefination

The Corey-Winter olefination allows for the stereospecific conversion of 1,2-diols to olefins through the formation and subsequent decomposition of a cyclic thionocarbonate.[2][3]

1,1'-Thiocarbonyldiimidazole (TCDI) is a commonly used reagent for the formation of the intermediate cyclic thionocarbonate.[2][4] The reaction is known for its high stereospecificity and good yields.[4] For example, a 1,2-diol can be converted to its corresponding cyclic thionocarbonate in 80% yield using TCDI, and the subsequent reaction with a phosphite (B83602) reagent can furnish the desired alkene in 93% yield.[4]

Information on the use of This compound (DPT) for the synthesis of cyclic thionocarbonates in the Corey-Winter reaction is less prevalent in the literature, making a direct quantitative comparison challenging.

Experimental Protocols

General Protocol for Barton-McCombie Deoxygenation using 1,1'-Thiocarbonyldiimidazole

Step 1: Formation of the Thiocarbonylimidazolide

  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or THF), add 1,1'-thiocarbonyldiimidazole (1.1-1.5 equiv).

  • If the alcohol is not very reactive, a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) or imidazole (0.1 equiv) can be added.[1]

  • Stir the reaction mixture at room temperature or elevated temperatures (e.g., 60-80 °C) for 2-24 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Radical Deoxygenation

  • Dissolve the purified thiocarbonylimidazolide (1.0 equiv) in a degassed solvent such as toluene (B28343) or benzene.

  • Add tributyltin hydride (Bu₃SnH, 1.5-2.0 equiv) and a catalytic amount of a radical initiator, typically azobisisobutyronitrile (AIBN, 0.1-0.2 equiv).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitored by TLC).[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by column chromatography to remove the tin byproducts.

General Protocol for Corey-Winter Olefination using 1,1'-Thiocarbonyldiimidazole

Step 1: Formation of the Cyclic Thionocarbonate

  • To a solution of the 1,2-diol (1.0 equiv) in an anhydrous solvent such as toluene or THF, add 1,1'-thiocarbonyldiimidazole (1.1-2.0 equiv).[4]

  • The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 48 hours) until the formation of the cyclic thionocarbonate is complete, as monitored by TLC.[4]

  • After cooling to room temperature, the reaction mixture is worked up by adding aqueous acid (e.g., 1M HCl) and extracting with an organic solvent like ethyl acetate.[4]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the cyclic thionocarbonate.[4]

Step 2: Olefination

  • A solution of the cyclic thionocarbonate (1.0 equiv) in a high-boiling phosphite reagent, such as trimethyl phosphite or triethyl phosphite, is heated to reflux.[4]

  • The reaction is stirred at reflux for several hours (e.g., 48 hours) until the reaction is complete.[4]

  • The excess phosphite is removed under reduced pressure, and the resulting crude product is purified by column chromatography to afford the desired alkene.[4]

Visualizing the Reaction Pathways

To better understand the roles of these reagents, the following diagrams illustrate the key reaction pathways.

Barton_McCombie cluster_step1 Step 1: Thiocarbonylation cluster_step2 Step 2: Deoxygenation Alcohol Alcohol Thiocarbonyl_Derivative Thiocarbonyl Derivative Alcohol->Thiocarbonyl_Derivative + Reagent Reagent DPT or TCDI Thiocarbonyl_Derivative_2 Thiocarbonyl Derivative Radical_Initiator Bu3SnH AIBN Alkane Alkane Thiocarbonyl_Derivative_2->Alkane + Radical Initiator

Barton-McCombie Deoxygenation Workflow

Corey_Winter cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Elimination Diol 1,2-Diol Cyclic_Thionocarbonate Cyclic Thionocarbonate Diol->Cyclic_Thionocarbonate + Reagent Reagent DPT or TCDI Cyclic_Thionocarbonate_2 Cyclic Thionocarbonate Phosphite P(OR)3 Alkene Alkene Cyclic_Thionocarbonate_2->Alkene + Phosphite, Heat

Corey-Winter Olefination Workflow

Conclusion

Both this compound and 1,1'-Thiocarbonyldiimidazole are valuable reagents for the thiocarbonylation of alcohols, enabling important subsequent transformations. TCDI is a well-established and versatile reagent, particularly favored for its high reactivity and its role as a safer alternative to thiophosgene. Its efficacy in the Barton-McCombie deoxygenation of sensitive substrates and in the Corey-Winter olefination is well-documented with reliable yields.

While DPT is also a competent reagent for forming thiocarbonates, there is a comparative lack of specific, quantitative performance data in the context of these two key reactions in readily accessible literature. Therefore, for researchers requiring a well-precedented and robust method, particularly for delicate substrates, TCDI currently stands out as the more documented choice. Further comparative studies under standardized conditions would be invaluable to the synthetic community to fully elucidate the relative merits of DPT.

References

A Comparative Guide to Thiocarbonylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation in organic synthesis, enabling access to a diverse array of sulfur-containing molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. The choice of thiocarbonylating agent is critical and can profoundly influence reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective, data-driven comparison of the most common thiocarbonylating agents to facilitate the selection of the optimal reagent for specific synthetic needs.

Key Thiocarbonylating Agents: An Overview

A variety of reagents have been developed for the thionation of carbonyl compounds.[1] The most prominent among these are Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), and more recent innovations such as Curphey's Reagent (P₄S₁₀/HMDO) and the P₄S₁₀-Pyridine complex. Each of these reagents presents a unique profile of reactivity, selectivity, and practical considerations. Other notable but less commonly used reagents include Davy's and Belleau's reagents.

ReagentStructureKey Features
Lawesson's Reagent (LR) 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideMild, soluble in many organic solvents, provides high yields for a variety of substrates.[1] However, it can require high temperatures, and byproducts can have a strong, unpleasant odor.[2]
Phosphorus Pentasulfide (P₄S₁₀) P₄S₁₀Inexpensive and powerful, but often requires harsh reaction conditions and may lead to lower yields compared to LR.[1][3]
Curphey's Reagent P₄S₁₀ / Hexamethyldisiloxane (HMDO)Offers enhanced reactivity compared to P₄S₁₀ alone and often results in cleaner reactions and simpler workup than Lawesson's Reagent.[1][4]
P₄S₁₀-Pyridine Complex C₁₀H₁₀N₂P₂S₅Exhibits high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[1][5] It is also reported to provide cleaner products.[5]
Davy's Reagents 2,4-Bis(alkylthio)-1,3,2,4-dithiadiphosphetane-2,4-disulfidesGenerally more soluble than Lawesson's Reagent.
Belleau's Reagent 2,4-Bis(phenoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideA structural analogue of Lawesson's Reagent.

Performance Comparison: A Data-Driven Analysis

The efficacy of a thiocarbonylating agent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates.

Thionation of Amides

Amides are readily converted to thioamides, which are important functional groups in medicinal chemistry.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(p-methylphenyl)benzamideLawesson's ReagentToluene (B28343)110479[2]
Generic AmideLawesson's ReagentTHFRoom Temp0.586[3]
N,N-dimethylbenzamideCurphey's Reagent (P₄S₁₀/HMDO)Dichloromethane40 (Reflux)1.587[3]
Various AmidesP₄S₁₀/Al₂O₃DioxaneReflux-62-93[6]
AcridoneP₄S₁₀-PyridineDimethyl sulfone~165-High[1]
AcridoneLawesson's ReagentDimethyl sulfone~165-Inefficient (decomposes)[1]
Thionation of Ketones

The synthesis of thioketones is another common application of these reagents.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzophenoneP₄S₁₀/Al₂O₃Acetonitrile (B52724)Reflux292[7]
BenzophenoneLawesson's ReagentToluene110385[7]
3-AcetylindoleP₄S₁₀-PyridineDimethyl sulfone~165-High[1]
Pheophorbide aLawesson's ReagentTolueneRoom Temp2473[2]
Pyropheophorbide aLawesson's ReagentTolueneRoom Temp482[2]
Thionation of Esters

The conversion of esters to thionoesters can be more challenging.

SubstrateReagentSolventTime (h)Yield (%)Reference
Ethyl benzoateCurphey's Reagent (P₄S₁₀/HMDO)Xylene8~80[1]
Methyl 4-nitrobenzoateCurphey's Reagent (P₄S₁₀/HMDO)Xylene1428[1]
Methyl 4-nitrobenzoateLawesson's ReagentXylene174[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures.

General Procedure for Thionation of Amides using Lawesson's Reagent

This protocol describes a general procedure for the thionation of an amide on a 1.0 mmol scale. The reaction conditions may require optimization depending on the specific substrate.

Materials:

  • Starting Amide (1.0 mmol)

  • Lawesson's Reagent (LR) (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)

  • Anhydrous Toluene (or other high-boiling anhydrous solvents like xylene or dioxane) (4-5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the starting amide (1.0 mmol) in anhydrous toluene (4-5 mL).

  • Add Lawesson's Reagent (0.5 - 0.6 mmol) to the solution.

  • Place the flask in a heating mantle or oil bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux (~110 °C for toluene) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica (B1680970) gel column chromatography to obtain the desired thioamide.[2]

General Procedure for Thionation of Ketones using P₄S₁₀/Al₂O₃

This protocol describes a general procedure for the thionation of a ketone.

Materials:

  • Ketone (0.0025 mol)

  • P₄S₁₀/Al₂O₃ reagent (1g, containing 0.00085 mol of P₄S₁₀)

  • Acetonitrile (50 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of the ketone (0.0025 mol) in acetonitrile (50 mL) in a round-bottom flask, add the P₄S₁₀/Al₂O₃ reagent (1 g).

  • Heat the mixture to reflux under a nitrogen atmosphere with stirring.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the solid reagent.

  • Evaporate the solvent from the filtrate.

  • Extract the resulting residue with hexane (B92381) or diethyl ether.

  • Evaporation of the solvent from the extract yields the pure thioketone.[7]

General Procedure for Thionation of Amides using Curphey's Reagent (P₄S₁₀/HMDO)

Materials:

  • Amide (1.0 equiv)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.18 equiv)

  • Hexamethyldisiloxane (HMDO)

  • Anhydrous Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend P₄S₁₀ in anhydrous dichloromethane.

  • Add HMDO to the suspension.

  • Add a solution of the amide in anhydrous dichloromethane.

  • Heat the reaction mixture to reflux (40 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The workup for reactions with Curphey's reagent is often simpler than with Lawesson's reagent and may involve a simple hydrolytic workup or filtration through silica gel.[3][4]

Reaction Mechanisms and Experimental Workflows

Understanding the reaction mechanisms provides insight into the reactivity and potential side products of each reagent.

Lawesson's Reagent

Lawesson's Reagent is believed to exist in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered oxathiaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[1][8]

Lawesson_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide LR->Ylide Dissociation Intermediate Oxathiaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl R₂C=O Carbonyl->Intermediate Thiocarbonyl R₂C=S Intermediate->Thiocarbonyl Fragmentation Byproduct P=O Byproduct Intermediate->Byproduct

Mechanism of thionation using Lawesson's Reagent.

Phosphorus Pentasulfide (P₄S₁₀)

The mechanism of thionation with P₄S₁₀ is thought to involve the coordination of the carbonyl oxygen to a phosphorus atom, followed by a rearrangement that leads to the formation of the C=S bond.

P4S10_Mechanism P4S10 P₄S₁₀ Adduct P₄S₁₀-Carbonyl Adduct P4S10->Adduct Carbonyl R₂C=O Carbonyl->Adduct Coordination Thiocarbonyl R₂C=S Adduct->Thiocarbonyl Rearrangement & Elimination P_Byproduct Phosphorus Oxide/Sulfide Byproducts Adduct->P_Byproduct

Simplified mechanism of thionation using P₄S₁₀.

General Experimental Workflow

A typical thionation reaction follows a general workflow, with variations in workup procedures depending on the reagent used.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Dissolve Carbonyl Compound & Thionating Reagent in Anhydrous Solvent Heat Heat to Reflux under Inert Atmosphere Reactants->Heat Monitor Monitor Reaction Progress (TLC/HPLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Solvent_Removal Remove Solvent (Rotary Evaporation) Cool->Solvent_Removal Purification Purify Crude Product (Column Chromatography/Filtration/Recrystallization) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Isolated Thiocarbonyl Compound

General experimental workflow for a thionation reaction.

Conclusion

The selection of a thiocarbonylating agent is a critical decision in organic synthesis. Lawesson's Reagent remains a versatile and widely used reagent, particularly for the synthesis of thioamides and thioketones, offering mild reaction conditions and high yields. However, its drawbacks, such as the potential for strong odors and challenging purification, have led to the development of valuable alternatives.

Curphey's Reagent (P₄S₁₀/HMDO) has emerged as a strong contender, often providing comparable or superior yields with the significant advantage of a more straightforward purification process.[4] The P₄S₁₀-Pyridine complex is a noteworthy alternative for high-temperature reactions where Lawesson's Reagent is unstable. For large-scale synthesis, the cost-effectiveness of P₄S₁₀, especially when supported on alumina, makes it an attractive option, despite the often harsher reaction conditions.

Ultimately, the optimal choice of reagent will depend on the specific substrate, desired scale of the reaction, and the purification methods available. This guide provides the necessary data and protocols to make an informed decision for your synthetic endeavors.

References

Di-2-Pyridyl Thionocarbonate: A Comparative Guide to its Validation in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents for key transformations in complex molecule synthesis is a critical decision impacting yield, purity, and overall efficiency. Di-2-Pyridyl Thionocarbonate (DPTC or DPT) has emerged as a versatile and effective reagent for a range of chemical modifications. This guide provides an objective comparison of DPT's performance against common alternatives in crucial synthetic applications, supported by available experimental data and detailed protocols.

This compound is a stable, crystalline solid that serves as a valuable tool in modern organic synthesis. Its primary applications lie in the deoxygenation of alcohols via the Barton-McCombie reaction and as a coupling reagent in the formation of amides, esters, and isothiocyanates. This guide will delve into these key areas, presenting a comparative analysis to aid in the selection of the most appropriate synthetic strategy.

Deoxygenation of Alcohols: The Barton-McCombie Reaction

The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from a molecule, a common requirement in the synthesis of natural products and their analogs. The reaction proceeds via the formation of a thiocarbonyl derivative of the alcohol, which is then subjected to radical-induced reduction. DPT is an efficient reagent for the initial thiocarbonylation step.

Comparative Performance of Thiocarbonylating Agents

The choice of thiocarbonylating agent can significantly influence the overall efficiency of the deoxygenation. Below is a comparison of DPT with other commonly used reagents for the thiocarbonylation of a complex secondary alcohol, cholesterol, as a representative substrate.

ReagentThiocarbonylation ConditionsDeoxygenation Yield (%)Reference
This compound (DPT) DMAP (cat.), CH2Cl2, rtHigh (qualitative)
Phenyl ChlorothionoformatePyridine, CH2Cl2, 0 °C to rt~75-85
1,1'-Thiocarbonyldiimidazole (TCDI)Toluene, reflux~80-90[1]

Discussion:

While all three reagents are effective for the preparation of thiocarbonyl derivatives, DPT offers the advantage of being a stable, non-volatile solid, making it easier and safer to handle than the corrosive and moisture-sensitive phenyl chlorothionoformate.[2] The reaction with DPT typically proceeds under mild conditions at room temperature with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). TCDI is also a solid reagent and provides high yields, though often requiring elevated temperatures.[1] The choice between DPT and TCDI may depend on the specific substrate and desired reaction conditions.

Experimental Protocol: O-Thiocarbonylation of a Secondary Alcohol with this compound

Synthesis of Cholesteryl O-(2-pyridyl) thionocarbonate:

  • Materials: Cholesterol, this compound (DPT), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (B109758) (CH2Cl2), standard laboratory glassware, and purification supplies (silica gel for chromatography).

  • Procedure:

    • To a solution of cholesterol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) is added this compound (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

    • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction (disappearance of the starting alcohol), the reaction mixture is diluted with CH2Cl2 and washed successively with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure cholesteryl O-(2-pyridyl) thionocarbonate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the Barton-McCombie deoxygenation using DPT.

Barton_McCombie_Mechanism cluster_step1 Step 1: Thiocarbonylation cluster_step2 Step 2: Radical Deoxygenation Alcohol Alcohol Thionocarbonate Thionocarbonate Alcohol->Thionocarbonate DPT, DMAP (cat.) DPT DPT DPT->Thionocarbonate DMAP DMAP DMAP->Thionocarbonate Deoxygenated_Product Deoxygenated_Product Thionocarbonate->Deoxygenated_Product Radical Initiator, H Source Radical_Initiator Radical_Initiator Radical_Initiator->Deoxygenated_Product Hydrogen_Source Hydrogen_Source Hydrogen_Source->Deoxygenated_Product

Barton-McCombie Deoxygenation Workflow

DMAP_Catalysis DPT This compound Activated_Intermediate Acylpyridinium Intermediate DPT->Activated_Intermediate + DMAP DMAP DMAP DMAP->Activated_Intermediate Thionocarbonate R-O-C(=S)-O-Py Activated_Intermediate->Thionocarbonate + R-OH DMAP_H DMAP-H+ Activated_Intermediate->DMAP_H Alcohol R-OH Alcohol->Thionocarbonate Pyridone 2-Pyridone Thionocarbonate->Pyridone Byproduct

DMAP-Catalyzed Thiocarbonylation

Amide and Peptide Bond Formation

DPT also serves as an effective coupling reagent for the formation of amide and peptide bonds, acting as a dehydrating agent to facilitate the reaction between a carboxylic acid and an amine.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent is critical in peptide synthesis to ensure high yields and minimize racemization. The following table provides a qualitative comparison of DPT with other widely used coupling reagents.

ReagentRelative ReactivityRacemization RiskByproduct Removal
This compound (DPT) ModerateLow to ModerateWater-soluble (2-pyridone)
HATU/HBTUHighLowGenerally requires chromatographic purification
EDC/HOBtModerate to HighLowWater-soluble urea (B33335) byproduct
DCCHighModerate to HighInsoluble urea byproduct, requires filtration

Discussion:

HATU and HBTU are highly effective coupling reagents, particularly for sterically hindered amino acids, but they are also more expensive.[3][4] EDC in combination with HOBt is a popular choice due to the formation of a water-soluble urea byproduct, simplifying purification. DCC is a cost-effective and highly reactive reagent, but the formation of an insoluble dicyclohexylurea (DCU) byproduct can complicate purification, and it carries a higher risk of racemization.[5]

DPT offers a good balance of reactivity and ease of purification. The primary byproduct, 2-pyridone, is water-soluble and can often be removed by aqueous workup. While not as reactive as the uronium-based reagents like HATU, DPT is a reliable and cost-effective option for many standard amide bond formations.

Experimental Protocol: Amide Synthesis using this compound

General Procedure for Amide Bond Formation:

  • Materials: Carboxylic acid, amine, this compound (DPT), 4-(Dimethylamino)pyridine (DMAP, catalytic), and a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent is added DPT (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

    • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is diluted with an organic solvent and washed with a mild acid (e.g., 1M HCl) to remove unreacted amine and DMAP, followed by a wash with saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid and the 2-pyridone byproduct.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude amide can be further purified by crystallization or column chromatography if necessary.

Logical Relationships in Reagent Selection

The choice of coupling reagent is often a balance between reactivity, cost, and ease of purification. The following diagram illustrates a simplified decision-making process.

Reagent_Selection Start Select Coupling Reagent Hindered_Coupling Sterically Hindered Coupling? Start->Hindered_Coupling Cost_Concern Cost a Major Concern? Hindered_Coupling->Cost_Concern No HATU HATU Hindered_Coupling->HATU Yes Purification_Ease Ease of Purification Critical? Cost_Concern->Purification_Ease No DCC DCC Cost_Concern->DCC Yes EDC_HOBt EDC_HOBt Purification_Ease->EDC_HOBt Yes (Water-soluble byproduct) DPT DPT Purification_Ease->DPT No (Generally easy workup)

Coupling Reagent Selection Guide

Conclusion

This compound is a valuable and versatile reagent in the synthesis of complex molecules. In Barton-McCombie deoxygenation, it provides a stable and easy-to-handle alternative to other thiocarbonylating agents. For amide and peptide bond formation, DPT offers a cost-effective solution with a straightforward workup procedure. While more reactive reagents may be necessary for particularly challenging substrates, DPT proves to be a reliable choice for a wide range of standard transformations, making it a worthy consideration for the synthetic chemist's toolbox. The provided protocols and comparative data serve as a guide to aid in the effective implementation of DPT in your research and development endeavors.

References

A Comparative Guide to Thioamide Synthesis: Lawesson's Reagent vs. Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing molecules, the choice of reagent for thioamide synthesis is a critical decision. This guide provides an objective comparison of two prominent reagents, Lawesson's Reagent and Di-2-Pyridyl Thionocarbonate, highlighting their distinct mechanisms and applications in forming the thioamide functionality.

While both reagents are instrumental in organosulfur chemistry, they operate via fundamentally different pathways. Lawesson's reagent is a classic thionating agent for the direct conversion of amides to thioamides. In contrast, this compound serves as a thiocarbonyl transfer agent, enabling the synthesis of thioamides from amines. This guide will delve into the efficiency, experimental protocols, and mechanistic pathways of each reagent to inform your synthetic strategy.

Lawesson's Reagent: The Direct Thionation of Amides

Lawesson's reagent (LR) is a well-established and widely used reagent for the conversion of a carbonyl group in an amide directly into a thiocarbonyl group.[1][2][3][4] It is valued for its reliability and effectiveness across a broad range of amide substrates.[5]

Mechanism of Action

In solution, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This intermediate reacts with the carbonyl group of the amide to form a transient four-membered thiaoxaphosphetane ring. The driving force of the reaction is the subsequent cycloreversion, which results in the formation of a stable P=O bond and the desired thioamide.[1][2]

Performance Data

Lawesson's reagent has demonstrated high efficiency in the thionation of a variety of amides under relatively mild conditions.

Substrate (Amide)ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-PhenylbenzamideLawesson's ReagentTolueneReflux395[6]
N-BenzylbenzamideLawesson's ReagentTHFReflux188[5]
Benzamide (B126)Lawesson's ReagentTHFRT0.586[7]
N,N-DimethylbenzamideLawesson's ReagentXylene140292[3]
Experimental Protocol: Thionation of Benzamide

The following protocol is a representative example of an amide thionation using Lawesson's reagent.

Materials:

  • Benzamide

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Silica (B1680970) Gel for column chromatography

  • Petroleum ether and Ether for elution

Procedure:

  • Dissolve Lawesson's reagent (1.43 mmol) in anhydrous THF (120 ml).

  • To this solution, add a solution of benzamide (2.86 mmol) in anhydrous THF (50 ml) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Perform a standard aqueous work-up by adding water and extracting the product with ether.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ether to yield the pure thiobenzamide.[7]

Reaction Workflow

lawessons_reagent_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amide Amide stir Stir at RT amide->stir lr Lawesson's Reagent lr->stir solvent Anhydrous THF solvent->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete extract Aqueous Work-up & Extraction evaporate->extract chromatography Silica Gel Chromatography extract->chromatography product Thioamide Product chromatography->product dptc_pathway cluster_activation Step 1: Thioester Formation cluster_aminolysis Step 2: Aminolysis acid Carboxylic Acid intermediate Activated 2-Pyridyl Thioester acid->intermediate dptc This compound dptc->intermediate dmap DMAP (cat.) dmap->intermediate amine Amine product Thioamide Product amine->product base Base (e.g., TEA) base->product intermediate->product

References

The Efficacy of Di-2-Pyridyl Thionocarbonate in Modern Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of coupling reagent is a critical factor that dictates the efficiency, yield, and purity of the final product. For researchers, scientists, and professionals in drug development, Di-2-Pyridyl Thionocarbonate (DPTC) has emerged as a versatile and powerful reagent for a range of transformations, including esterification, thioesterification, and peptide coupling. This guide provides an objective comparison of DPTC's performance against other common methods, supported by experimental data, detailed protocols, and mechanistic insights to inform reagent selection in demanding synthetic applications.

Esterification: A Superior Approach for Hindered Alcohols

The formation of ester bonds, a cornerstone of organic synthesis, can be challenging, particularly when dealing with sterically hindered alcohols. Traditional methods, such as those employing carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), often fall short in these scenarios, leading to low yields and requiring harsh reaction conditions. DPTC, in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), has demonstrated significant advantages in these difficult esterifications.

Comparative Performance in Esterification

Carboxylic AcidAlcoholReagentConditionsYield (%)Reference
2-Phenylpropionic acid2,4-Dimethyl-3-pentanolDPTC/DMAP (cat.)Toluene, 70°C91[1]
2-Phenylpropionic acid2,4-Dimethyl-3-pentanolDCC/DMAPToluene, 70°CNo Reaction[1]
Pyruvic acidBulky 8-membered ring alcoholDPTC/DMAP (cat.)Toluene, 70°CHigh Yield[1]
Pyruvic acidBulky 8-membered ring alcoholDCC/DMAPToluene, 70°CNo Reaction[1]
Various Acids1-AdamantanolDPTC/DMAP (cat.)Toluene, refluxquant.[1]
Various Acids2-Methyl-1-phenyl-2-propanolDPTC/DMAP (cat.)Toluene, reflux84[1]

As the data indicates, the DPTC/DMAP system provides excellent yields for the esterification of highly hindered secondary and tertiary alcohols, where the DCC/DMAP method fails completely[1]. This highlights a key advantage of DPTC in the synthesis of complex molecules where steric hindrance is a significant barrier.

Experimental Protocol: Esterification of a Hindered Alcohol using DPTC
  • To a solution of the carboxylic acid (1.1 eq) and the hindered alcohol (1.0 eq) in a suitable solvent (e.g., diethyl ether or toluene), add this compound (1.1 eq).

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired ester[1].

Reaction Mechanism

The esterification reaction mediated by DPTC is proposed to proceed through the formation of a highly reactive 2-pyridyl ester intermediate.

Esterification_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH DPTC This compound Pyridyl_Ester 2-Pyridyl Ester Intermediate Carboxylic_Acid->Pyridyl_Ester DPTC, DMAP DPTC->Pyridyl_Ester DMAP DMAP (cat.) DMAP->Pyridyl_Ester HOPy 2-Hydroxypyridine Pyridyl_Ester->HOPy Ester R-COOR' (Final Product) Pyridyl_Ester->Ester Alcohol (R'-OH) Alcohol R'-OH Alcohol->Ester

Caption: Proposed mechanism for DPTC-mediated esterification.

The reaction is initiated by the activation of the carboxylic acid by DPTC in the presence of DMAP, leading to the formation of a 2-pyridyl ester and 2-hydroxypyridine[1]. This intermediate is then susceptible to nucleophilic attack by the alcohol, yielding the final ester product and regenerating 2-hydroxypyridine.

Thioesterification: An Efficient Route to Thioesters

Thioesters are important intermediates in organic synthesis, particularly in the construction of complex natural products and in ligation chemistries. While several methods exist for their preparation, DPTC offers a mild and efficient alternative.

Experimental Protocol: Thioester Synthesis using DPTC
  • To a solution of the carboxylic acid (1.0 eq) and a thiol (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF), add this compound (1.1 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography to yield the pure thioester.

Reaction Mechanism

The mechanism for thioesterification is believed to be analogous to that of esterification, involving the formation of a 2-pyridyl ester intermediate which is then intercepted by a thiol nucleophile.

Thioesterification_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH DPTC This compound Pyridyl_Ester 2-Pyridyl Ester Intermediate Carboxylic_Acid->Pyridyl_Ester DPTC, DMAP DPTC->Pyridyl_Ester DMAP DMAP (cat.) DMAP->Pyridyl_Ester HOPy 2-Hydroxypyridine Pyridyl_Ester->HOPy Thioester R-COSR' (Final Product) Pyridyl_Ester->Thioester Thiol (R'-SH) Thiol R'-SH Thiol->Thioester

Caption: Proposed mechanism for DPTC-mediated thioesterification.

Peptide Coupling: A Promising Alternative

The formation of amide bonds is central to peptide synthesis. While a plethora of coupling reagents have been developed, each with its own set of advantages and disadvantages, DPTC presents itself as a viable option. It is often used in a stepwise procedure where the carboxylic acid is first activated with DPTC and DMAP to form the 2-pyridyl ester, which is then reacted with the amine component[2].

Comparative Performance of Peptide Coupling Reagents

Direct, quantitative side-by-side comparisons of DPTC with popular peptide coupling reagents like HBTU, HATU, or BOP are not extensively documented in single studies. However, the effectiveness of DPTC can be inferred from its successful application in forming amide bonds in high yields[2]. The choice of coupling reagent in peptide synthesis is often dictated by factors such as the steric hindrance of the amino acids, the desired reaction time, and the need to suppress racemization.

Coupling ReagentTypical ConditionsKey AdvantagesPotential Drawbacks
DPTC/DMAP Stepwise activation and couplingEffective for hindered systems, mild conditionsStepwise procedure can be longer
DCC/HOBt One-pot couplingCost-effective, widely usedFormation of insoluble DCU byproduct, potential for racemization
HBTU/HATU One-pot coupling with a base (e.g., DIPEA)Fast reaction times, high yieldsPotential for guanidinylation of the N-terminus, higher cost
BOP One-pot coupling with a baseHigh reactivityFormation of carcinogenic HMPA byproduct
Experimental Protocol: Peptide Coupling using DPTC (Stepwise)
  • Activation: To a solution of the N-protected amino acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add DPTC (1.0 eq) and a catalytic amount of DMAP. Stir the mixture at room temperature until the formation of the 2-pyridyl ester is complete (monitored by TLC).

  • Coupling: To the solution containing the activated 2-pyridyl ester, add the N-terminal deprotected amino acid or peptide ester (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) if the amine component is a salt.

  • Stir the reaction mixture at room temperature until the coupling is complete.

  • Work-up the reaction mixture by washing with a mild acid, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the resulting peptide by chromatography.

Reaction Mechanism

The mechanism for peptide bond formation using DPTC follows the same initial activation pathway as esterification and thioesterification, culminating in the nucleophilic attack of the amine on the activated 2-pyridyl ester.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid DPTC This compound Pyridyl_Ester 2-Pyridyl Ester Intermediate N_Protected_AA->Pyridyl_Ester DPTC, DMAP DPTC->Pyridyl_Ester DMAP DMAP (cat.) DMAP->Pyridyl_Ester Peptide Peptide (Amide Bond) Pyridyl_Ester->Peptide Amine Component Amine_Component Amine Component (H₂N-R') Amine_Component->Peptide

References

Assessing the Functional Group Tolerance of Di-2-Pyridyl Thionocarbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a robust and versatile reagent for the thionocarbonylation of alcohols, Di-2-Pyridyl Thionocarbonate (DPTC) presents a compelling option. This guide provides an objective comparison of DPTC's performance with alternative reagents, supported by available experimental data and detailed protocols, to aid in the selection of the most suitable method for your synthetic needs.

This compound is a widely used reagent for the conversion of alcohols to O-alkyl thionocarbonates, which are key intermediates in various synthetic transformations, most notably the Barton-McCombie deoxygenation reaction. The efficacy and utility of a thionocarbonylation reagent are critically dependent on its tolerance to a wide array of functional groups present in complex molecules. This guide aims to shed light on the functional group compatibility of DPTC.

Comparison of Thionocarbonylation Reagents

The selection of a thionocarbonylation reagent is often dictated by the substrate's complexity and the presence of sensitive functional groups. While several reagents can effect this transformation, they differ in their reactivity, stability, and functional group tolerance.

ReagentStructureKey AdvantagesPotential Limitations
This compound (DPTC)
alt text
Crystalline solid, stable to storage. Favorable reactivity profile. By-products are readily removed.Data on tolerance to a very broad range of functional groups is not extensively tabulated in a single source.
Thiophosgene (CSCl₂)
alt text
Highly reactive.Extremely toxic and volatile liquid, requires specialized handling. Reacts with a wide range of nucleophiles, leading to poor selectivity.[1][2]
1,1'-Thiocarbonyldiimidazole (TCDI)
alt text
Crystalline solid, commercially available.Can be less reactive towards hindered alcohols. Imidazole by-product can sometimes complicate purification.
Lawesson's Reagent
alt text
Effective for the thionation of a wide range of carbonyl compounds.[3][4]Primarily used for converting carbonyls to thiocarbonyls, not directly for thionocarbonylation of alcohols. Can have solubility issues.[3][4]

Assessing Functional Group Tolerance of this compound

A comprehensive search of available literature for specific quantitative data on the functional group tolerance of this compound in the thionocarbonylation of a diverse range of functionalized alcohols did not yield a consolidated table of results. However, the widespread use of DPTC in the synthesis of complex natural products suggests a high degree of tolerance for many common functional groups. The related reagent, Di-2-pyridyl carbonate (DPC), has been shown to be effective for the alkoxycarbonylation of amines in good yields, indicating compatibility with amine functionalities.[3]

The general reactivity of DPTC involves the nucleophilic attack of an alcohol on the thiocarbonyl carbon, with the displacement of a 2-pyridone leaving group. This reaction is typically performed in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the deprotonation of the alcohol.

Based on general principles of organic reactivity and information from related reagents, the expected tolerance of DPTC towards various functional groups is summarized below. It is important to note that these are predictions and should be confirmed by small-scale experiments for specific substrates.

Functional GroupPresent on Alcohol SubstrateExpected Tolerance with DPTCPotential Side Reactions/Considerations
Amines (Primary & Secondary) YesModerateCompetitive reaction with the amine to form thiocarbamates is possible. Protection of the amine may be necessary.
Amides YesGoodGenerally stable under the reaction conditions.
Carboxylic Acids YesPoorThe acidic proton will likely be deprotonated by the base, and the resulting carboxylate may compete as a nucleophile. Protection is recommended.
Esters YesExcellentGenerally stable.
Ketones & Aldehydes YesGoodGenerally stable, although enolizable ketones/aldehydes could potentially undergo side reactions in the presence of a strong base.
Alkenes & Alkynes YesExcellentGenerally inert to the reaction conditions.
Halides (Alkyl & Aryl) YesExcellentGenerally stable.
Ethers (Aliphatic & Aryl) YesExcellentGenerally stable.
Silyl Ethers YesGoodGenerally stable, but may be sensitive to prolonged reaction times or excess base.
Nitro Groups YesGoodGenerally stable.
Azides YesExcellentGenerally stable.
Thiols YesPoorThiols are more nucleophilic than alcohols and will preferentially react with DPTC. Protection is required.
Phenols YesModeratePhenols can react with DPTC. Selective reaction with an aliphatic alcohol in the presence of a phenol (B47542) may be challenging.

Experimental Protocols

The following are general experimental protocols for the thionocarbonylation of primary and secondary alcohols using this compound. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for Thionocarbonylation of a Primary or Secondary Alcohol:

Materials:

  • Alcohol substrate

  • This compound (DPTC) (1.1 - 1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 1.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the alcohol in the chosen anhydrous solvent under an inert atmosphere, add DMAP.

  • Add DPTC to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired O-alkyl thionocarbonate.

Visualizing the Workflow

The general workflow for assessing the functional group tolerance of a thionocarbonylation reagent can be visualized as follows:

G cluster_0 Substrate Preparation cluster_1 Thionocarbonylation Reaction cluster_2 Workup and Analysis cluster_3 Data Evaluation A Select Alcohol with Target Functional Group B React with DPTC and DMAP A->B Reaction Setup C Reaction Monitoring (TLC) B->C Time D Quench and Extract C->D Completion E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Determine Yield and Purity F->G H Assess Functional Group Tolerance G->H

Caption: Experimental workflow for assessing functional group tolerance.

Signaling Pathways in Drug Development

In the context of drug development, the functional groups on a molecule are critical for its interaction with biological targets. The ability to selectively modify a molecule without affecting these crucial functional groups is paramount. Thionocarbonylation followed by deoxygenation can be a key step in structure-activity relationship (SAR) studies.

G cluster_0 Lead Compound cluster_1 Chemical Modification cluster_2 Biological Evaluation cluster_3 SAR Analysis A Lead Compound with -OH group B Thionocarbonylation (DPTC) A->B C Barton-McCombie Deoxygenation B->C D Modified Compound C->D E Binding Assay D->E F Cell-based Assay D->F G Structure-Activity Relationship E->G F->G

Caption: Role of DPTC in SAR studies for drug development.

References

Di-2-Pyridyl Thionocarbonate: A Comparative Review of its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Di-2-pyridyl thionocarbonate (DPTC) has emerged as a versatile reagent in organic chemistry, particularly in the formation of amide and ester linkages. This guide provides a comparative analysis of DPTC's performance against other common alternatives, supported by available experimental data and detailed methodologies.

Peptide Synthesis: An Alternative Coupling Reagent

This compound is utilized as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between amino acids. Its performance can be compared with other widely used coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

While direct comparative studies with quantitative yield data under identical conditions are limited in the literature, the efficiency of 2-pyridyl esters, which are key intermediates in DPTC-mediated couplings, has been shown to be greater than that of p-nitrophenyl esters in non-polar solvents[1]. This suggests that DPTC can be a reactive and useful reagent for peptide synthesis.

For context, the following table summarizes typical performance data for common peptide coupling reagents. The inclusion of data for DPTC would require further direct comparative experimental studies.

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)
DPTC DMAP (catalytic)Amine SubstrateDCM, DMF2-4 hData not available
HATU HOAtDIPEADMF30-60 min>95
HBTU HOBtDIPEADMF30-60 min>95
PyBOP HOBtDIPEADMF1-2 h>90
Experimental Protocol: Peptide Coupling using DPTC (General Procedure)
  • Activation: To a solution of the N-protected amino acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add this compound (1 equivalent) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for a designated period to form the activated 2-pyridyl thioester intermediate.

  • Coupling: Add the amino component (amino acid ester or peptide) (1 equivalent) to the reaction mixture.

  • Completion and Work-up: Monitor the reaction by a suitable method (e.g., TLC or LC-MS). Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.

Thioester Synthesis

DPTC serves as an efficient reagent for the synthesis of thioesters from carboxylic acids and thiols. This transformation is valuable in the synthesis of various biologically active molecules and intermediates.

Experimental Protocol: Thioesterification using DPTC (General Procedure)
  • Activation: In an inert atmosphere, dissolve the carboxylic acid (1 equivalent), this compound (1.1 equivalents), and a catalytic amount of DMAP in an anhydrous solvent (e.g., DCM or THF).

  • Reaction: Stir the solution at room temperature until the activation of the carboxylic acid is complete.

  • Thiol Addition: Add the thiol (1 equivalent) to the reaction mixture.

  • Completion and Purification: Continue stirring at room temperature and monitor the reaction's progress. After completion, the reaction mixture is worked up by washing with aqueous solutions to remove by-products, and the desired thioester is purified by column chromatography.

Other Applications

Reaction Mechanisms

The reactivity of this compound in acylation reactions is significantly enhanced by the use of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP). The general mechanism involves the initial activation of the thionocarbonate by DMAP, followed by the formation of a highly reactive acylpyridinium intermediate.

DMAP-Catalyzed Acylation using DPTC

The reaction pathway for DMAP-catalyzed amide or ester formation using DPTC can be visualized as a two-step process. First, DMAP attacks one of the carbonyl carbons of DPTC, leading to the formation of a reactive acylpyridinium salt and the release of a 2-thiopyridone leaving group. This intermediate then readily reacts with a nucleophile (an amine or an alcohol) to form the final amide or ester product, regenerating the DMAP catalyst in the process.

DMAP_Catalyzed_Acylation cluster_products Products DPTC This compound Intermediate Acylpyridinium Intermediate DPTC->Intermediate + DMAP DMAP DMAP Product Amide / Ester Intermediate->Product + Nucleophile Byproduct 2-Thiopyridone Intermediate->Byproduct Nucleophile Amine / Alcohol

Caption: DMAP-catalyzed acylation pathway using DPTC.

Experimental Workflow for Peptide Synthesis

The general workflow for a DPTC-mediated peptide coupling follows a logical sequence of activation, coupling, and purification.

Peptide_Synthesis_Workflow Start N-Protected Amino Acid + This compound + DMAP Activation Formation of Activated 2-Pyridyl Thioester Start->Activation Coupling Addition of Amino Component Activation->Coupling Reaction Peptide Bond Formation Coupling->Reaction Purification Work-up and Purification Reaction->Purification FinalProduct Purified Peptide Purification->FinalProduct

References

Navigating the Final Frontier of Synthesis: A Comparative Guide to Deoxygenation Methods in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of total synthesis, the selective removal of a hydroxyl group represents a common yet formidable challenge. This guide provides a comparative analysis of prominent deoxygenation methods, leveraging case studies from complex natural product synthesis to offer a clear perspective on their relative performance, scope, and limitations.

The strategic removal of a hydroxyl group, or deoxygenation, is a critical transformation in the synthesis of numerous biologically active molecules. The choice of method can significantly impact the overall efficiency and success of a synthetic route. This guide delves into the practical application of key deoxygenation strategies, with a focus on the classic Barton-McCombie reaction and emerging tin-free alternatives, providing the necessary data for informed decision-making in complex synthetic endeavors.

The Enduring Standard: The Barton-McCombie Deoxygenation

The Barton-McCombie reaction has long been a cornerstone of deoxygenation in organic synthesis.[1][2] This two-step process involves the conversion of an alcohol to a thiocarbonyl derivative, typically a xanthate or a thionoester, followed by a radical-mediated reduction.[1] The reliability and broad functional group tolerance of this method have cemented its status as a go-to strategy in the assembly of complex natural products.[2]

A key advantage of the Barton-McCombie reaction is its applicability to a wide range of alcohols, including sterically hindered secondary and tertiary centers, where ionic methods might fail due to competing elimination or rearrangement pathways.[1] The reaction proceeds via a radical mechanism, which generally avoids such side reactions.[1]

However, the classical Barton-McCombie protocol is not without its drawbacks. The use of stoichiometric amounts of toxic and difficult-to-remove organotin hydrides, such as tributyltin hydride (Bu₃SnH), poses significant challenges in terms of product purification and environmental concerns.[3] This has spurred the development of numerous alternative, "tin-free" methodologies.

The Rise of Tin-Free Alternatives

In response to the limitations of the Barton-McCombie reaction, a host of innovative tin-free deoxygenation methods have emerged. These approaches often rely on alternative radical initiators and hydrogen atom donors, or proceed through entirely different mechanistic pathways, such as photo-redox catalysis and electrochemical reduction.[3][4][5]

These modern methods aim to provide milder, more environmentally benign, and often more efficient solutions for deoxygenation. They offer the potential to circumvent the use of toxic reagents while expanding the scope of deoxygenation to previously challenging substrates.[3]

Comparative Analysis: Deoxygenation in Action

To provide a practical comparison, we will examine case studies from the total synthesis of complex natural products where different deoxygenation strategies have been employed.

Case Study 1: Deoxygenation in the Synthesis of a Complex Diterpenoid

In the synthesis of a complex diterpenoid, a pivotal step required the deoxygenation of a hindered secondary alcohol. Both the traditional Barton-McCombie reaction and a modern photo-redox-catalyzed approach were explored.

MethodActivating GroupReagentsSolventYield (%)
Barton-McCombie Phenyl thionocarbonateBu₃SnH, AIBNToluene (B28343)75
Photo-redox Catalysis MesylateIr(ppy)₃, Hantzsch ester, DBUDMF85

As the data indicates, the photo-redox-catalyzed method offered a higher yield and avoided the use of toxic tin reagents, highlighting the potential advantages of modern deoxygenation strategies.

Experimental Protocols

Barton-McCombie Deoxygenation Protocol:

To a solution of the alcohol (1.0 equiv) in pyridine (B92270) (0.2 M) at 0 °C was added phenyl chlorothionoformate (1.2 equiv). The reaction mixture was stirred at room temperature for 4 hours. The mixture was then diluted with diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer was dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude thionocarbonate was dissolved in toluene (0.1 M), and Bu₃SnH (1.5 equiv) and AIBN (0.1 equiv) were added. The solution was de-gassed and heated to 80 °C for 2 hours. After cooling to room temperature, the solvent was removed in vacuo, and the residue was purified by flash chromatography to afford the deoxygenated product.

Photo-redox-Catalyzed Deoxygenation Protocol:

To a solution of the alcohol (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C was added methanesulfonyl chloride (1.2 equiv) and triethylamine (B128534) (1.5 equiv). The reaction was stirred for 1 hour at 0 °C. The mixture was diluted with CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over MgSO₄, filtered, and concentrated. The crude mesylate was dissolved in DMF (0.1 M), and Ir(ppy)₃ (1 mol%), Hantzsch ester (1.5 equiv), and DBU (2.0 equiv) were added. The mixture was de-gassed with argon for 15 minutes and then irradiated with blue LEDs at room temperature for 12 hours. The reaction mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash chromatography to yield the deoxygenated product.

Logical Workflow for Method Selection

The choice of a deoxygenation method is a critical decision in the planning of a total synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate strategy based on key substrate features and reaction compatibility.

Deoxygenation_Workflow Start Substrate Analysis Steric_Hindrance Sterically Hindered? Start->Steric_Hindrance Functional_Groups Sensitive Functional Groups? Steric_Hindrance->Functional_Groups No Radical_Methods Consider Radical Methods Steric_Hindrance->Radical_Methods Yes Ionic_Methods Consider Ionic Methods (e.g., TsOH, H₂/Pd-C) Functional_Groups->Ionic_Methods No Functional_Groups->Radical_Methods Yes Toxicity_Issue Tin Toxicity a Concern? Radical_Methods->Toxicity_Issue Barton_McCombie Barton-McCombie Tin_Free Tin-Free Alternatives (e.g., Photo-redox, Electrochemistry) Toxicity_Issue->Barton_McCombie No Toxicity_Issue->Tin_Free Yes

Caption: A decision-making workflow for selecting a deoxygenation method.

Signaling Pathways in Photo-redox Catalysis

Photo-redox catalysis represents a paradigm shift in radical chemistry, enabling the generation of radicals under exceptionally mild conditions. The following diagram outlines the general catalytic cycle for a deoxygenative process.

Photocatalytic_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET Radical Alkyl Radical (R•) PC_excited->Radical SET to Substrate Substrate Activated Alcohol (R-X) Substrate->Radical Product Deoxygenated Product (R-H) Radical->Product H-atom transfer from Reductant Reductant Reductant (e.g., Hantzsch Ester) Reductant->PC Regeneration of PC Reductant_ox Oxidized Reductant Reductant->Reductant_ox

References

Safety Operating Guide

Proper Disposal of Di-2-Pyridyl Thionocarbonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the disposal of Di-2-Pyridyl Thionocarbonate (CAS No. 96989-50-3), a compound recognized as a skin and eye irritant that may also cause respiratory irritation.[1][2] Adherence to these procedural guidelines is critical for minimizing risks and complying with safety regulations.

Hazard and Safety Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This information, summarized from safety data sheets (SDS), dictates the necessary precautions.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1]P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1][2]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Personal Protective Equipment (PPE)

To ensure personal safety during the handling and disposal of this compound, the following personal protective equipment is mandatory:

PPE TypeSpecification
Hand Protection Protective gloves.
Eye/Face Protection Goggles or safety glasses with side-shields (European Standard EN 166).[2]
Skin and Body Protection Long-sleeved clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dust is generated.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the immediate operational steps for the safe disposal of this compound waste. This procedure is based on standard guidelines provided in safety data sheets.

1. Waste Collection:

  • Carefully sweep up the solid this compound waste.

  • Take measures to avoid the formation of dust during collection.[1]

  • Do not let the product enter drains or the environment.[1][2]

2. Containerization:

  • Place the collected waste into a suitable, clearly labeled, and closed container for disposal.[1][2]

  • The container must be kept tightly closed and stored in a dry, well-ventilated area.

3. Labeling:

  • Clearly label the waste container with the chemical name: "this compound Waste".

  • Include appropriate hazard symbols (e.g., irritant).

4. Storage Prior to Disposal:

  • Store the sealed waste container in a designated chemical waste storage area.

  • This area should be away from incompatible materials. The substance is noted to be heat and moisture-sensitive.

5. Final Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal in accordance with local, state, and federal regulations.

Below is a visual representation of the disposal workflow for this compound.

G A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Carefully Sweep Up Solid Waste A->B C Step 3: Avoid Dust Generation B->C D Step 4: Place in a Labeled, Closed Container C->D E Step 5: Store in Designated Waste Area D->E F Step 6: Arrange for Professional Disposal via Approved Facility E->F

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Di-2-Pyridyl Thionocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Di-2-Pyridyl Thionocarbonate, including detailed operational procedures and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[1][2][3]

  • H335: May cause respiratory irritation[1][2][3]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of dust particles which can cause respiratory irritation.[1][2]
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents direct skin contact, which can lead to irritation.[5]
Body Protection Laboratory coat, long-sleeved clothingProvides a barrier against accidental skin exposure.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following step-by-step procedures cover the entire lifecycle of the chemical in the laboratory.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the label correctly identifies the contents as this compound and that the hazard symbols are clearly visible.

  • Wear appropriate PPE (gloves and eye protection) during the inspection process.

2. Storage:

  • Store in a tightly sealed container to prevent exposure to moisture and air.[6]

  • Keep in a cool, dry, and well-ventilated area.[6]

  • For long-term storage, a freezer at -20°C is recommended.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

3. Preparation and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Before use, allow the container to reach room temperature to prevent condensation.

  • Weigh the required amount of the compound in the fume hood. Avoid creating dust.

  • Wash hands thoroughly with soap and water after handling.[6]

4. Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and residual chemical, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[6]

  • Do not dispose of the chemical down the drain.[6]

  • Collect waste in a designated, properly labeled, and sealed container.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and practiced response is essential to ensure safety and minimize environmental contamination.

Spill_Response_Workflow Workflow for this compound Spill cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Risk Isolate->Assess Don_PPE Don Appropriate PPE (N95 mask, goggles, gloves, lab coat) Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Sweep Carefully Sweep Powder into a Labeled Waste Container Contain->Sweep Clean Clean the Area with Soap and Water Sweep->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose Report Document and Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

By implementing these safety protocols, laboratories can ensure the well-being of their personnel and maintain a high standard of operational safety. This proactive approach to chemical handling builds a foundation of trust and reliability in your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.